Technical Documentation Center

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
  • CAS: 1019918-41-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-bromo-triazolo[4,3-a]pyridin-3-amine (CAS 1019918-41-2)

An In-Depth Technical Guide to 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine (CAS 1019918-41-2) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine (CAS 1019918-41-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information on its core scaffold, plausible synthetic routes, potential biological activities, and analytical considerations, drawing from established knowledge of the broader triazolopyridine class of compounds.

Introduction to the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2]triazolo[4,3-a]pyridine ring system is a privileged scaffold in drug discovery, recognized for its diverse pharmacological activities. This fused heterocyclic system is a key component in numerous compounds investigated for a range of therapeutic applications. The inherent chemical properties of this scaffold, including its aromaticity and the presence of multiple nitrogen atoms, allow for diverse functionalization and interaction with biological targets.

Derivatives of the[1][2]triazolo[4,3-a]pyridine core have been explored for their potential as:

  • Kinase Inhibitors: This class of compounds has shown promise in targeting various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

  • Anticancer Agents: The scaffold is a component of molecules designed to inhibit tumor growth and proliferation.[3]

  • Antimalarial Agents: Certain derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[2][4]

  • Central Nervous System (CNS) Agents: The triazolopyridine structure is found in compounds with antipsychotic and other CNS-related activities.[5]

The subject of this guide, 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine, incorporates a bromine atom at the 7-position and an amine group at the 3-position. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the amino group can be a key pharmacophoric feature or a site for derivatization.

Physicochemical and Structural Properties

While specific, experimentally determined data for 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine is not widely published, we can infer its general properties and provide data for the parent compound,[1][2]triazolo[4,3-a]pyridin-3-amine, for reference.

PropertyValue (Predicted or for Parent Compound)Source
CAS Number 1019918-41-2-
Molecular Formula C₆H₅BrN₄-
Molecular Weight 213.04 g/mol -
Appearance Likely a solid at room temperatureInferred
Melting Point Not available-
Solubility Not available-
pKa Not available-

A detailed structural and spectroscopic analysis of the parent compound, [1][2]triazolo[4,3-a]pyridin-3-amine , has been reported.[1] X-ray diffraction studies revealed a monoclinic crystal system.[1] The vibrational properties have been characterized by FTIR and FT-Raman spectroscopy, with assignments of normal modes aided by theoretical calculations.[1] This information provides a solid foundation for the analytical characterization of its derivatives.

Synthesis Strategies

The synthesis of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine would likely proceed through the formation of the fused triazole ring from a substituted pyridine precursor. A plausible and common starting material is 4-bromo-2-hydrazinylpyridine .[6]

General Synthetic Approach

A general and established method for the synthesis of 3-amino-[1][2]triazolo[4,3-a]pyridines involves the cyclization of a 2-hydrazinylpyridine derivative. This can be achieved through various reagents that facilitate the formation of the triazole ring.

Experimental Protocol: A Plausible Synthesis of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine

Disclaimer: This is a generalized, plausible protocol based on established literature for similar compounds and has not been experimentally validated for this specific molecule. Appropriate safety precautions and reaction optimization are necessary.

Step 1: Preparation of 4-bromo-2-hydrazinylpyridine (if not commercially available)

This intermediate can typically be synthesized from 2,4-dibromopyridine by selective nucleophilic substitution with hydrazine hydrate.

Step 2: Cyclization to form the Triazole Ring

  • Reaction with Cyanogen Bromide: A common method for introducing the 3-amino group is through reaction with cyanogen bromide (CNBr).

  • Procedure:

    • Dissolve 4-bromo-2-hydrazinylpyridine in a suitable solvent, such as ethanol or isopropanol.

    • Cool the solution in an ice bath.

    • Add a solution of cyanogen bromide in the same solvent dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture may be neutralized with a base (e.g., sodium bicarbonate solution), and the product extracted with an organic solvent.

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling constants providing information about the substitution pattern. The protons of the amino group would likely appear as a broad singlet.

    • ¹³C NMR would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), as well as C=N and C=C stretching vibrations of the aromatic rings.

  • Melting Point: A sharp melting point range would be indicative of a pure compound.

  • Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should match the calculated values for the molecular formula.

Potential Applications in Drug Discovery

Given the known biological activities of the[1][2]triazolo[4,3-a]pyridine scaffold, 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine represents a valuable building block and a potential lead compound in several therapeutic areas.

Kinase Inhibitor Programs

The triazolopyridine core has been identified as a scaffold for inhibitors of various kinases. The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 7-bromo position offers a vector for exploring structure-activity relationships (SAR) by introducing different substituents through reactions like Suzuki or Buchwald-Hartwig cross-coupling.

Kinase_Inhibition_Concept

Anticancer Drug Development

Many kinase inhibitors are developed as anticancer agents. The potential for 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine to be developed into a selective kinase inhibitor makes it a relevant starting point for oncology drug discovery programs.[3]

Antimalarial Research

The investigation of triazolopyrazine analogs as antimalarial agents suggests that related fused heterocyclic systems like triazolopyridines could also possess activity.[2][4] The 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine could be a valuable intermediate for the synthesis of a library of compounds to be screened for antimalarial efficacy.

Safety and Handling

Specific safety data for 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine is not available. However, based on related compounds and general laboratory safety principles, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. The starting material, 4-bromo-2-hydrazinylpyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6]

Conclusion

7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine is a promising, yet underexplored, heterocyclic compound. Its structural features, particularly the privileged[1][2]triazolo[4,3-a]pyridine core, the reactive bromine handle, and the pharmacophorically important amino group, make it a highly attractive building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data is currently limited, the established chemistry and biology of the triazolopyridine class provide a strong rationale for its further investigation in medicinal chemistry and drug discovery programs. Future research should focus on the development of a robust synthetic protocol, full analytical characterization, and screening for biological activity in relevant assays.

References

  • Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 743. [Link]

  • Smith, H. S. T., Giuliani, B., Wijesekera, K., Lum, K. Y., Duffy, S., Lock, A., White, J. M., Avery, V. M., & Davis, R. A. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 16, 1335–1343. [Link]

  • Smith, H. S. T., Giuliani, B., Wijesekera, K., Lum, K. Y., Duffy, S., Lock, A., White, J. M., Avery, V. M., & Davis, R. A. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Archives. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53402863, 4-Bromo-2-hydrazinylpyridine. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2012). Synthesis of novel 1, 2, 4-triazolopyrimidines and their evaluation as antimicrobial agents. Medicinal Chemistry Research, 21(10), 3049-3057. [Link]

  • Fallarini, S., Bhela, I. P., Aprile, S., Torre, E., Ranza, A., Orecchini, E., Panfili, E., Pallotta, M. T., Massarotti, A., Serafini, M., & Pirali, T. (2021). The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439–3447. [Link]

  • El-Gendy, M. A., & El-Koussi, W. M. (2016). Synthesis and biological evaluation of novel 7-amino-[1][2]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents. Medicinal Chemistry Research, 25(11), 2534–2545. [Link]

  • Al-Otaibi, A. M., El-Gazzar, A. R. B. A., & Al-Zahrani, A. M. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2948. [Link]

  • Google Patents. (n.d.). Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • ResearchGate. (n.d.). A Facile Synthesis of Amide Derivatives of[1][2]Triazolo[4,3-a]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild Synthesis of[1][2]Triazolo[4,3-a]pyridines. Retrieved from [Link]

Sources

Exploratory

chemical properties of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

This guide serves as a technical monograph for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine , a critical pharmacophore in modern medicinal chemistry. It is structured to provide actionable insights for synthetic plannin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine , a critical pharmacophore in modern medicinal chemistry. It is structured to provide actionable insights for synthetic planning, stability management, and functionalization.

Role: Privileged Scaffold & Synthetic Intermediate Primary Utility: Kinase Inhibition (p38


, c-Met), GPCR Ligands, and PD-1/PD-L1 Antagonists.

Molecular Identity & Physicochemical Profile[1][2][3]

The [1,2,4]triazolo[4,3-a]pyridine core is a fused bicycle that mimics the purine system, offering distinct hydrogen-bonding vectors and solubility profiles. The 7-bromo derivative is particularly valuable as a bifunctional building block: the C-3 amine serves as a nucleophilic handle, while the C-7 bromide acts as an electrophilic partner for cross-coupling.

PropertyDataNotes
IUPAC Name 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS Number 1019918-41-2 Distinct from [1,5-a] isomer (CAS 882521-63-3)
Molecular Formula

Molecular Weight 213.04 g/mol
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure
Solubility DMSO (>50 mM), DMF, MeOH (Moderate)Poor water solubility; sparingly soluble in DCM
pKa (Predicted) ~3.5 (Pyridine N), ~12 (Amine NH)Weakly basic; protonates on N-1
Melting Point >200 °C (Decomposes)High lattice energy due to intermolecular H-bonds
Structural Numbering & Logic

Understanding the numbering is critical for regioselectivity. The fusion places the bridgehead nitrogen at position 9 (or 8a).

  • Position 3: Exocyclic amine (

    
    ).
    
  • Position 7: Bromine atom (derived from the 4-position of the parent pyridine).[1][2][3]

  • Nitrogen 1: Site of protonation and coordination.

Synthetic Routes & Process Chemistry

The synthesis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a self-validating sequence starting from 4-bromo-2-chloropyridine. The logic relies on the higher nucleophilicity of hydrazine compared to chloride displacement, followed by a cyclocondensation.

Core Synthesis Workflow
  • Hydrazinolysis: Nucleophilic aromatic substitution (

    
    ) of the 2-chloro group.
    
  • Cyclization: Condensation with Cyanogen Bromide (CNBr) to form the triazole ring.

Synthesis Start 4-Bromo-2-chloropyridine (Precursor) Step1 Hydrazine Hydrate EtOH, Reflux, 12h Start->Step1 Inter 4-Bromo-2-hydrazinylpyridine (Key Intermediate) Step1->Inter Step2 Cyanogen Bromide (CNBr) MeCN/H2O, 0°C to RT Inter->Step2 Product 7-Bromo-[1,2,4]triazolo [4,3-a]pyridin-3-amine (Target) Step2->Product

Figure 1: Synthetic pathway.[4][5] Note that regiochemistry is dictated by the hydrazine attack at the activated 2-position of the pyridine.

Critical Process Parameters
  • Hydrazine Excess: Use 3-5 equivalents of hydrazine hydrate to prevent dimer formation (bis-pyridyl hydrazine).

  • CNBr Handling: Cyanogen bromide is highly toxic and volatile. Reactions should be run in a fume hood with a bleach trap.

  • Regiocontrol: The cyclization is generally exclusive to the [4,3-a] isomer under neutral/mildly acidic conditions. Strong base can promote isomerization (see Section 3).

Reactivity & Functionalization Strategies

This scaffold presents a "divergent reactivity" profile. The C-7 bromide and C-3 amine can be functionalized orthogonally.

A. The Dimroth Rearrangement (Stability Warning)

A defining feature of [1,2,4]triazolo[4,3-a]pyridines is their susceptibility to the Dimroth Rearrangement . Under basic conditions (e.g., NaOH, heating in pyridine), the [4,3-a] isomer rearranges to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine.

  • Implication: Avoid strong bases during nucleophilic substitutions on the amine. Use non-nucleophilic bases (DIPEA,

    
    ) if necessary, and monitor by HPLC (the isomers have distinct retention times).
    

Dimroth IsomerA [4,3-a] Isomer (Kinetic Product) Open Ring Opening (Hydrazino-intermediate) IsomerA->Open Base Condition OH- / Heat IsomerB [1,5-a] Isomer (Thermodynamic Product) Open->IsomerB Recyclization

Figure 2: The Dimroth Rearrangement logic. The [1,5-a] isomer is a common impurity if reaction pH is not controlled.

B. Orthogonal Functionalization Map
  • C-7 Suzuki-Miyaura Coupling: The bromide is highly activated. Standard conditions (

    
    , 
    
    
    
    , Dioxane/Water) work well.
    • Note: Perform couplings before harsh modifications to the amine if possible, or protect the amine (Boc/Acetyl) to prevent catalyst poisoning.

  • C-3 Amine Derivatization:

    • Acylation: Reacts with acid chlorides/anhydrides to form amides.

    • Urea Formation: Reacts with isocyanates.

    • Sandmeyer Type: The amine can be converted to a halide (Cl, I) via diazotization (

      
      ) if a C-3 halide is required.
      

Medicinal Chemistry Applications

The 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine scaffold acts as a bioisostere for quinazoline or purine rings.

  • p38 MAP Kinase Inhibitors: The triazole nitrogen (N-1 or N-2) often accepts a hydrogen bond from the hinge region of the kinase ATP-binding site. The C-7 aryl group (added via Suzuki) extends into the hydrophobic pocket.

  • PD-1/PD-L1 Inhibitors: Recent studies utilize this core to stabilize the interface between PD-1 and PD-L1, blocking the immune checkpoint.

  • Antimalarials: Analogous triazolopyrazine scaffolds have shown potency against Plasmodium falciparum, and this pyridine variant offers an alternative lipophilicity profile.

Experimental Protocols

Protocol A: Synthesis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Validates: Synthesis logic & Intermediate stability.

  • Precursor Preparation:

    • Dissolve 4-bromo-2-chloropyridine (10.0 g, 52 mmol) in Ethanol (100 mL).

    • Add Hydrazine Hydrate (80% aq., 15 mL, ~5 equiv) dropwise.

    • Heat to reflux (80°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

    • Workup: Cool to RT. Concentrate in vacuo to remove ethanol. Dilute residue with water (50 mL) and extract with EtOAc (3 x 50 mL). Dry over

      
       and concentrate to yield 4-bromo-2-hydrazinylpyridine (solid). Use directly.
      
  • Cyclization:

    • Dissolve the hydrazine intermediate (crude) in Acetonitrile (150 mL) and Water (10 mL).

    • Cool to 0°C in an ice bath.

    • Add Cyanogen Bromide (CNBr) (1.1 equiv) portion-wise. Caution: Toxic.

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

    • Isolation: The product often precipitates as the hydrobromide salt. Neutralize with saturated

      
       solution to pH ~8.
      
    • Filter the resulting solid, wash with cold water and diethyl ether.

    • Purification: Recrystallize from Ethanol/Water or dry under vacuum.

    • Yield: Typically 70–85%.

Protocol B: General Suzuki Coupling at C-7

Validates: C-7 Electrophilicity.

  • Combine 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (0.05 equiv) in a microwave vial.
    
  • Add Dioxane:Water (4:1 ratio, 0.1 M concentration).

  • Add

    
      (2.5 equiv).
    
  • Degas with Nitrogen for 5 minutes.

  • Heat at 100°C (conventional) or 120°C (microwave) for 1–2 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (DCM/MeOH gradient).

References

  • Synthesis & Scaffold Identity

    • Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridines.[1][6][2][4][5][7][8][9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Medicinal Chemistry (PD-1/PD-L1)

    • Title: Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell De
    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Dimroth Rearrangement Mechanism

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[4][7][9]

    • Source: PMC (N
    • URL:[Link]

  • PubChem Compound Summary

    • Title: 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CID 53393273).[3]

    • Source: PubChemLite / PubChem.
    • URL:[Link]

Sources

Foundational

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine molecular weight and formula

This guide outlines the technical profile, synthesis, and application of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine . It is structured to provide actionable intelligence for medicinal chemists and process scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and application of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine . It is structured to provide actionable intelligence for medicinal chemists and process scientists, focusing on the critical distinction between kinetic and thermodynamic isomers inherent to this scaffold.[1]

[1][2]

Executive Summary

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a fused bicyclic heterocyclic building block used primarily in the development of kinase inhibitors (e.g., p38 MAPK, c-Met) and CNS-active agents.[1]

As a Senior Application Scientist, I must highlight a critical stability parameter immediately: this molecule is the kinetic isomer . Under thermodynamic stress (heat, strong base), it undergoes a Dimroth rearrangement to form the more stable [1,5-a] isomer.[1] Successful utilization of this scaffold requires strict adherence to mild reaction conditions to preserve the [4,3-a] core.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterData
IUPAC Name 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS Number 1019918-41-2
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol
Exact Mass 211.97 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM
Core Scaffold [1,2,4]Triazolo[4,3-a]pyridine
Key Functionalities Primary amine (C3), Aryl bromide (C7)
Structural Visualization

The following diagram illustrates the specific numbering and connectivity of the [4,3-a] system compared to its potential rearrangement product.

G Figure 1: Synthetic pathway and stability risk of the [4,3-a] scaffold. Precursor 4-Bromo-2-hydrazinopyridine Target Target: [4,3-a] Isomer (Kinetic Product) Precursor->Target + BrCN Cyclization Isomer Impurity: [1,5-a] Isomer (Thermodynamic Product) Target->Isomer Dimroth Rearrangement (Heat/Base)

[1]

Synthetic Methodology

The synthesis of the [4,3-a] isomer relies on the oxidative cyclization of a hydrazine precursor.[1][2] The protocol below is designed to maximize regioselectivity for the [4,3-a] ring system.

Reagents & Precursors[5][8][12]
  • Starting Material: 4-bromo-2-hydrazinopyridine (CAS: 26907-35-5)[1]

  • Cyclizing Agent: Cyanogen bromide (BrCN) [DANGER: Highly Toxic] [1]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

  • Base: Sodium bicarbonate (NaHCO₃) - Use weak base to prevent rearrangement.[1]

Step-by-Step Protocol
  • Preparation: Dissolve 4-bromo-2-hydrazinopyridine (1.0 eq) in anhydrous MeCN (0.2 M concentration) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Cyanogen bromide (1.1 eq) portion-wise over 15 minutes.

    • Expert Note: Exothermic reaction.[1] Maintain temperature <10°C to avoid side reactions.

  • Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via LC-MS.[1][3] The product (MW 213) will form. If the reaction stalls, heat gently to 40°C, but do not reflux .

  • Workup:

    • Concentrate the solvent under reduced pressure.[1][4]

    • Neutralize the residue with saturated aqueous NaHCO₃ (pH ~8).[1] Do not use NaOH , as strong base catalyzes the Dimroth rearrangement.[1]

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM/MeOH gradient).

Critical Quality Attribute: Isomer Differentiation

Distinguishing the desired [4,3-a] isomer from the rearranged [1,5-a] isomer is the most challenging aspect of this chemistry.[1] You cannot rely solely on MS (same MW).[1]

NMR Diagnostic Logic
  • [4,3-a] Isomer (Target): The proton at position 5 (H5) is spatially close to the bridgehead nitrogen and the triazole ring current.[1] It typically appears downfield (δ 8.5 – 9.2 ppm) .[1]

  • [1,5-a] Isomer (Rearranged): The equivalent proton is in a different electronic environment and typically appears further upfield (δ 8.0 – 8.5 ppm).[1]

Mechanism of Rearrangement (Dimroth)

If the [4,3-a] amine is subjected to boiling water or strong alkali, the triazole ring opens and rotates, then re-closes to form the [1,5-a] isomer.[1] This is irreversible.

Reaction Figure 2: Mechanism of Dimroth Rearrangement leading to scaffold degradation. Start [4,3-a] Isomer (N4 Bridgehead) Inter Ring Opening (Diazo/Imine Intermediate) Start->Inter OH- / Heat End [1,5-a] Isomer (N1 Bridgehead) Inter->End Recyclization

[1]

Medicinal Chemistry Applications

This molecule serves as a versatile "bifunctional" scaffold.[1]

  • C7-Bromide Handle:

    • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install hydrophobic tails (common in kinase selectivity pockets).[1]

    • Buchwald-Hartwig Amination: Allows introduction of solubilizing amine groups.[1]

  • C3-Amine Handle:

    • Amide Coupling: Reacts with carboxylic acids to form the hinge-binding motif often required for ATP-competitive inhibition.[1]

Example Workflow: A typical library synthesis sequence involves:

  • Core Synthesis: Formation of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.[1]

  • C3 Functionalization: Amide coupling (e.g., with a benzoyl chloride).[1]

  • C7 Diversification: Suzuki coupling to explore SAR (Structure-Activity Relationship) in the solvent-exposed region of the protein target.[1]

Safety & Handling

  • Cyanogen Bromide (BrCN): Extremely toxic and volatile.[1] Hydrolyzes to release HCN.[1] Must be handled in a well-ventilated fume hood.[1] Destroy excess BrCN with bleach (sodium hypochlorite) solution before disposal.[1]

  • Storage: Store the amine at 2-8°C under inert gas. Avoid prolonged storage in solution, especially in protic solvents, to prevent slow rearrangement.

References

  • Synthesis of [1,2,4]triazolo[4,3-a]pyridines: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[4,3-a]pyridines". Available at: [Link]

  • Dimroth Rearrangement Mechanism: Wikipedia. "Dimroth rearrangement".[1][4][2][5][6] Available at: [Link][1]

  • Chemical Data & Identifiers: PubChem. "7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine".[1][7] Available at: [Link][1]

Sources

Exploratory

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine SMILES and InChIKey

The following technical guide details the chemical identity, synthesis, and application of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine . Chemical Identity & Structural Analysis This compound represents a fused bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine .

Chemical Identity & Structural Analysis

This compound represents a fused bicyclic heterocycle where a pyridine ring is annulated with a 1,2,4-triazole ring.[1] The "7-bromo" and "3-amino" functionalities provide orthogonal handles for further chemical diversification, making this molecule a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., p38 MAP kinase, c-Met).

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS Number 1019918-41-2
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol
Exact Mass 211.97 g/mol (⁷⁹Br)
SMILES C1=CN2C(=NN=C2N)C=C1Br
InChIKey GYEQRUXVOAJWNY-UHFFFAOYSA-N
Structural Logic & Reactivity

The [1,2,4]triazolo[4,3-a]pyridine core is an electron-deficient aromatic system.

  • Position 3 (Amino Group): Acts as a weak nucleophile. It is capable of amide coupling, urea formation, or reductive amination, though its nucleophilicity is attenuated by the electron-withdrawing nature of the fused ring.

  • Position 7 (Bromine): Located on the pyridine ring, this position is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring, which facilitates oxidative addition.

  • Isomerism Warning: This compound is the [4,3-a] isomer. Under basic conditions or high thermal stress, it may undergo a Dimroth rearrangement to the thermodynamically more stable [1,5-a] isomer. Synthetic protocols must be controlled to prevent this migration.

Synthetic Protocol

The most robust route to 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves the oxidative cyclization of a hydrazine precursor with cyanogen bromide (BrCN).

Pathway Visualization

SynthesisPathway Start 4-Bromo-2-fluoropyridine (or 2-chloro analog) Inter 4-Bromo-2-hydrazinopyridine (Key Intermediate) Start->Inter Product 7-Bromo-[1,2,4]triazolo [4,3-a]pyridin-3-amine Inter->Product Reagent1 Hydrazine Hydrate EtOH, Reflux Reagent2 Cyanogen Bromide (BrCN) MeCN/H2O, 0°C to RT

Figure 1: Two-step synthesis starting from 4-bromo-2-halopyridine. The regioselectivity is driven by the nucleophilicity of the hydrazine tail.

Detailed Methodology
Step 1: Preparation of 4-Bromo-2-hydrazinopyridine
  • Reagents: 4-Bromo-2-fluoropyridine (1.0 equiv), Hydrazine monohydrate (5.0–10.0 equiv), Ethanol (0.5 M).

  • Procedure: Dissolve 4-bromo-2-fluoropyridine in ethanol. Add hydrazine monohydrate dropwise at room temperature.

  • Conditions: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC or LCMS for consumption of the starting fluoride.

  • Workup: Cool the mixture to precipitate the product. If precipitation is partial, concentrate the solvent under reduced pressure. Filter the solid, wash with cold water/ethanol (1:1), and dry under vacuum.

  • Yield Expectation: 85–95% (Off-white solid).

Step 2: Cyclization to 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
  • Reagents: 4-Bromo-2-hydrazinopyridine (1.0 equiv), Cyanogen Bromide (1.1 equiv), Acetonitrile or Ethanol/Water (10:1).

  • Safety Note: Cyanogen bromide is highly toxic and volatile. Handle in a well-ventilated fume hood. Destroy excess BrCN with bleach (sodium hypochlorite) solution.

  • Procedure: Suspend the hydrazinopyridine in the solvent and cool to 0°C. Add BrCN portion-wise (solid) or as a solution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 2–4 hours.

  • Workup: The hydrobromide salt of the product may precipitate. Neutralize carefully with saturated aqueous NaHCO₃ to pH ~8 to liberate the free base. Extract with Ethyl Acetate (3x) or filter the precipitate if the free base is insoluble in water.

  • Purification: Recrystallization from Ethanol or flash chromatography (DCM/MeOH gradient).

  • Yield Expectation: 70–85%.

Characterization Data

Verification of the correct isomer (vs. [1,5-a]) is critical.

TechniqueExpected Signals / Pattern
¹H NMR (DMSO-d₆) δ 6.0–6.5 ppm: Broad singlet (2H, -NH₂).δ 7.0–7.2 ppm: dd (1H, H-6).δ 7.8–8.0 ppm: d (1H, H-8, adjacent to bridgehead).δ 8.2–8.5 ppm: d (1H, H-5, adjacent to bridgehead N).Note: Shifts vary by concentration and solvent.
LC-MS (ESI) m/z: 212.97 [M+H]⁺ and 214.97 [M+H]⁺ (1:1 ratio characteristic of ⁷⁹Br/⁸¹Br).
Appearance White to pale yellow solid.

Applications & Derivatization Logic

This scaffold serves as a "bifunctional hub." The diagram below illustrates the standard logic for elaborating this core into a drug candidate.

Derivatization Core 7-Bromo-[1,2,4]triazolo [4,3-a]pyridin-3-amine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-7 Modification Amide Amide Coupling (R-COOH, HATU) Core->Amide N-3 Modification Sandmeyer Sandmeyer Reaction (tBuONO, CuX) Core->Sandmeyer N-3 Transformation Biaryl 7-Aryl Analogs (Kinase Hinge Binders) Suzuki->Biaryl Amides 3-Amido Derivatives (Solubility/Selectivity) Amide->Amides Halides 3-Halo Derivatives (Further Coupling) Sandmeyer->Halides

Figure 2: Divergent synthesis strategies utilizing the C-7 bromine and N-3 amine handles.

Key Reaction: Suzuki Coupling at C-7
  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/Water or DME/Water.

  • Note: The free amine at C-3 can poison certain catalysts; protecting it (e.g., Boc) or using robust catalyst systems is recommended if yields are low.

References

  • PubChem. (n.d.).[2] 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Appretech Scientific. (n.d.). Product Catalog: 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB Entry BDBM193407. Retrieved from [Link]

Sources

Foundational

Technical Guide: 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine in Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthesis, and strategic utilization of the 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine scaffold. Executive Summary The 7-bromo-[1,2,4]triazol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthesis, and strategic utilization of the 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine scaffold.

Executive Summary

The 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine core (CAS: 1019918-41-2) represents a "privileged scaffold" in modern drug discovery. Its value lies in its bifunctional nature: it possesses a rigid, planar bicyclic heteroaromatic system capable of


-

stacking, a primary amine at position 3 serving as a hydrogen bond donor/acceptor (or derivatization point), and a bromine atom at position 7 that functions as a versatile handle for cross-coupling reactions. This guide explores its utility as a template for kinase inhibitors (specifically p38 MAPK), GPCR ligands, and protein-protein interaction inhibitors.

Structural Analysis & Pharmacophore Properties

The scaffold is a fused bicyclic system comprising a pyridine ring annealed to a 1,2,4-triazole ring.

  • H-Bonding Potential: The C3-amine (

    
    ) and the N1/N2 nitrogens of the triazole ring create a "donor-acceptor" motif often required to bind to the hinge region of kinase ATP-binding pockets.
    
  • Vectorality: The 7-bromo substituent projects into the "solvent front" or hydrophobic back-pocket depending on the binding mode, allowing for the extension of the molecule into unexplored chemical space via Suzuki or Buchwald couplings.

  • Electronic Character: The electron-deficient nature of the triazolopyridine ring makes the C3-amine less nucleophilic than a standard aniline, modulating its reactivity in amide coupling reactions.

Numbering Convention

To ensure accurate SAR (Structure-Activity Relationship) mapping, the standard numbering for [1,2,4]triazolo[4,3-a]pyridine is used:

  • Position 3: Amine functionality (Warhead/Hinge Binder).

  • Position 7: Bromine functionality (Solvent/Hydrophobic Vector).

  • Bridgehead: Nitrogen at position 4.

Synthetic Accessibility

The synthesis of the core is robust and scalable, typically proceeding via a hydrazinolysis of a 2-halopyridine followed by cyclization with cyanogen bromide.

Core Synthesis Workflow
  • Precursor: 4-Bromo-2-chloropyridine (or 2,4-dibromopyridine).

  • Hydrazine Formation: Nucleophilic aromatic substitution (

    
    ) at the more reactive C2 position.
    
  • Annulation: Cyclocondensation with cyanogen bromide (BrCN) to form the fused triazole ring.

SynthesisPath SM 4-Bromo-2-chloropyridine Hydrazine 4-Bromo-2-hydrazinylpyridine SM->Hydrazine NH2NH2·H2O EtOH, Reflux Product 7-Bromo-[1,2,4]triazolo [4,3-a]pyridin-3-amine Hydrazine->Product BrCN MeCN/H2O

Figure 1: Synthetic route to the 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine core.[1][2][3]

Medicinal Chemistry Applications

Case Study 1: Kinase Inhibition (p38 MAPK)

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a bioisostere of the imidazo[1,2-a]pyridine and quinazoline cores found in many kinase inhibitors.

  • Mechanism: The N1/N2 nitrogens and the C3-amine (or its amide derivative) form a bidentate hydrogen bond with the hinge region amino acids (e.g., Met109 in p38

    
    ).
    
  • SAR Strategy: The 7-bromo group is replaced with aryl or heteroaryl rings (via Suzuki coupling) to access the hydrophobic pocket I or II. This extension is critical for selectivity against other kinases.

Case Study 2: PD-1/PD-L1 Interaction Inhibitors

Recent studies have identified triazolopyridine derivatives as small-molecule inhibitors of the PD-1/PD-L1 checkpoint.

  • Role of Core: The rigid bicyclic system acts as a scaffold to orient hydrophobic aromatic tails (attached at C7) that disrupt the protein-protein interface.

  • Derivatization: The C3-amine is often converted to a urea or amide to pick up additional H-bonds on the PD-L1 surface.

SAR Logic Map

The following diagram illustrates the divergent synthesis strategies used to elaborate this scaffold into a functional drug candidate.

SAR_Logic Core 7-Bromo-[1,2,4]triazolo [4,3-a]pyridin-3-amine Pos3 Position 3 (Amine) 'Hinge Binder' Core->Pos3 Pos7 Position 7 (Bromine) 'Hydrophobic Vector' Core->Pos7 Amide Amide/Urea Formation (Selectivity) Pos3->Amide Suzuki Suzuki Coupling (Aryl/Heteroaryl) Pos7->Suzuki Buchwald Buchwald-Hartwig (Amination) Pos7->Buchwald

Figure 2: SAR elaboration vectors for the 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine scaffold.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

This protocol validates the core synthesis.

  • Hydrazine Formation:

    • Dissolve 4-bromo-2-chloropyridine (10.0 g, 52 mmol) in ethanol (100 mL).

    • Add hydrazine hydrate (10 mL, excess) dropwise.

    • Reflux the mixture for 12 hours. Monitor by TLC (formation of a polar spot).

    • Cool to room temperature.[3][4] The product, 4-bromo-2-hydrazinylpyridine, often precipitates. If not, concentrate in vacuo and triturate with ether. Filter and dry.

  • Cyclization:

    • Suspend 4-bromo-2-hydrazinylpyridine (5.0 g, 26.6 mmol) in acetonitrile (50 mL) and water (5 mL).

    • Caution: In a well-ventilated fume hood, add cyanogen bromide (BrCN) (3.1 g, 29.2 mmol) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Neutralize with saturated aqueous

      
       to pH 8.
      
    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the title compound as a tan solid.

Protocol B: General Suzuki Coupling at C7

This protocol demonstrates the functionalization of the bromine handle.

  • Reagents: Combine 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (0.05 eq) in a microwave vial.
    
  • Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1).

  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Seal and heat at 100°C (conventional) or 120°C (microwave) for 1 hour.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (MeOH/DCM gradient).
    

Data Summary: Physicochemical Profile

PropertyValue (Predicted)Relevance
Molecular Weight 213.04 DaIdeal for Fragment-Based Drug Design (FBDD)
cLogP ~1.1Good lipophilicity for oral bioavailability
TPSA ~55 ŲHigh permeability; CNS penetrant potential
H-Bond Donors 1 (Primary Amine)Key interaction point
H-Bond Acceptors 3Triazole nitrogens

References

  • Synthesis of [1,2,4]triazolo[4,3-a]pyridines

    • Title: Synthesis and evaluation of 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors.
    • Source: PubMed (NIH)
    • URL:[Link]

  • PD-1/PD-L1 Inhibitors

    • Title: Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell De
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Direct Arylation & Reactivity

    • Title: Cu-catalysed direct C-H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores.[5][6]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • General Scaffold Synthesis (Organic Chemistry Portal)

    • Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridines.[5][6][7][8][9][10]

    • Source: Organic Chemistry Portal[7][11]

    • URL:[Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Chemical Identity & Structural Significance[1][2] This guide addresses the specific handling, safety, and application protocols for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine .[1] This compound is a critical fused het...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Significance[1][2]

This guide addresses the specific handling, safety, and application protocols for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine .[1] This compound is a critical fused heterocyclic scaffold, often employed as a "warhead" or hinge-binder in the design of kinase inhibitors (e.g., p38 MAP kinase, c-Met).

Crucial Isomer Warning: Researchers frequently confuse the [4,3-a] isomer with the thermodynamically more stable [1,5-a] isomer. Verification of the specific regioisomer via 2D-NMR (HMBC/HSQC) is mandatory before scaling up, as their biological activities and safety profiles differ.

Substance Identification Table
PropertySpecification
Chemical Name 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS Number 1019918-41-2 (Isomer Specific)
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water
Melting Point >200°C (Decomposes) - Class characteristic

Hazard Identification & Toxicology (GHS Analysis)

While specific toxicological data for this exact intermediate is often proprietary, we derive the safety profile from the Triazolopyridine Class and functional group analysis (aromatic primary amine, halogenated heterocycle).

GHS Classification (derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Acute Toxicity (Oral): Category 4 (H302) - Inferred from aminotriazole core data.

Toxicology "Watch List" (Expert Insight)

Unlike standard SDSs, we flag potential chronic mechanisms based on structural homology:

  • Thyroid Toxicity: The 3-amino-1,2,4-triazole moiety is a known thyroperoxidase inhibitor. Long-term exposure to dusts of this scaffold should be treated as a potential endocrine disruptor hazard.

  • Sensitization: Aromatic amines are structural alerts for skin sensitization. Treat all solid handling as a sensitization risk.

Diagram 1: Exposure Response Decision Matrix

This logic flow dictates immediate actions upon exposure, prioritizing containment over treatment speed in minor cases to prevent area contamination.[2]

SafetyMatrix Start Exposure Event Type Identify Contact Type Start->Type Skin Dermal/Solid Contact Type->Skin Eye Ocular/Aerosol Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin 1. Brush off dry solid (Do not wet) 2. Wash with soap/water (15 min) 3. Check glove permeation Skin->ActionSkin ActionEye 1. Isolate Area 2. Eye Wash (15 min) 3. Ophthalmic Consult Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if hypoxic 3. Monitor for delayed edema Inhale->ActionInhale Review Incident Review: Check Engineering Controls ActionSkin->Review ActionEye->Review ActionInhale->Review

Caption: Decision matrix for immediate response to triazolopyridine exposure events.

Handling, Storage, & Stability Protocols

Engineering Controls
  • Primary Containment: All solid weighing must occur inside a HEPA-filtered powder weigh station or a Class II Biological Safety Cabinet.

  • Static Control: This powder is prone to static charge. Use anti-static gun/ionizers during transfer to prevent scattering and aerosolization.

Personal Protective Equipment (PPE) - The "Double Barrier" Standard
  • Gloves: Do not rely on standard latex.

    • Inner Layer: 4 mil Nitrile (Touch sensitivity).

    • Outer Layer: 8 mil Nitrile or Neoprene (Chemical resistance).

    • Reasoning: Halogenated heterocycles can permeate thin nitrile rapidly if dissolved in organic solvents like DCM.

  • Respiratory: If working outside a hood (not recommended), a P100/N95 particulate respirator is mandatory.

Storage & Stability[3][7][10]
  • Conditions: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility:

    • Strong Oxidizers: The primary amine at C3 is susceptible to oxidation (N-oxide formation), which alters biological potency.

    • Acids: Will form salts; ensure isolation from volatile acids (HCl, TFA) to prevent unintended salt formation on the solid surface.

Synthesis & Reaction Safety Workflow

The synthesis of the [4,3-a] isomer typically involves the reaction of 2-hydrazino-4-bromopyridine with cyanogen bromide or similar cyclizing agents. This introduces specific process hazards.[3][2][4]

Experimental Workflow: Cyclization to Product

Context: Synthesis via oxidative cyclization of hydrazines.

  • Reagent Prep: Weigh 2-hydrazino-4-bromopyridine (Toxic/Sensitizer).

  • Cyclization: Add Cyanogen Bromide (High Toxicity/Volatile) at 0°C.

    • Safety Check: Ensure scrubber is active for potential HCN generation.

  • Quench: Basify with NaHCO₃ to precipitate the free base.

  • Isolation: Filtration.

Diagram 2: Synthesis & Waste Logic

Visualizing the flow from hazardous precursors to the stable intermediate.

SynthesisFlow Precursor 2-Hydrazino-4-bromopyridine (Sensitizer) Reactor Cyclization Reactor (0°C -> RT) Precursor->Reactor Solvent: EtOH/H2O Reagent Cyanogen Bromide (Poison/Volatile) Reagent->Reactor Dropwise Quench Quench (NaHCO3) pH > 8 Reactor->Quench Exotherm Check Filter Filtration Quench->Filter WasteLiq Liquid Waste (Cyanide Treat) Filter->WasteLiq Filtrate Product 7-Bromo-[1,2,4]triazolo [4,3-a]pyridin-3-amine Filter->Product Solid Cake

Caption: Workflow for the synthesis and isolation of the target triazolopyridine, highlighting waste streams.

Emergency Response & Waste Management

Spill Cleanup (Self-Validating Protocol)
  • Assess: If spill > 500mg, evacuate lab and don full Tyvek suit.

  • Dry Clean: Do NOT use water initially. Water spreads the hydrophobic powder.

  • Adsorb: Cover with wet sand or vermiculite only after bulk powder removal.

  • Decontaminate: Wipe surface with 10% bleach solution (oxidizes trace amine residues) followed by ethanol.

Waste Disposal[8][10]
  • Stream: Halogenated Organic Solid Waste.

  • Special Note: Do not mix with acidic waste streams if Cyanogen Bromide was used in the immediate precursor step (risk of HCN evolution). Label explicitly: "Contains Fused Heterocyclic Amines."

References

  • PubChem. (n.d.).[5] 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Compound Summary. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Appretech Scientific. (2024). Product Catalog: 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1019918-41-2).[6] Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved February 16, 2026, from [Link]

  • National Institutes of Health (PMC). (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved February 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 7-bromo-triazolo[4,3-a]pyridin-3-amine

Application Notes and Protocols: Synthesis of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyridine Scaffold The[1][2][3]triazolo[4,3-a]pyridine core is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Synthesis of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine

Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this scaffold have demonstrated a wide array of biological activities, including but not limited to, anti-inflammatory, anxiolytic, and anticancer properties. The strategic introduction of various substituents onto this versatile framework allows for the fine-tuning of physicochemical properties and pharmacological profiles, making it a highly attractive target for synthetic chemists.

This document provides a comprehensive guide to the synthesis of a specific, functionalized derivative, 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine, commencing from the readily available starting material, 2-hydrazinopyridine. The inclusion of a bromine atom at the 7-position offers a valuable handle for further synthetic diversification through cross-coupling reactions, while the 3-amino group provides a key site for amide bond formation or other derivatizations. This detailed protocol is designed to equip researchers with the necessary knowledge to confidently and efficiently produce this important building block.

Synthetic Strategy: A Two-Step Approach

The synthesis of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine from 2-hydrazinopyridine is most effectively achieved through a two-step sequence. This strategy prioritizes the introduction of the bromine substituent onto the pyridine ring prior to the construction of the fused triazole system. This approach is often more regioselective and avoids potential side reactions that could occur if bromination were attempted on the fully formed triazolopyridine ring.

The overall synthetic pathway can be summarized as follows:

  • Synthesis of 5-bromo-2-hydrazinopyridine: This key intermediate is prepared via a nucleophilic aromatic substitution reaction.

  • Cyclization to form 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine: The target molecule is then synthesized by reacting the brominated hydrazinopyridine with cyanogen bromide, which serves as the carbon and nitrogen source for the triazole ring.

Synthesis_Workflow Start 2-Chloro-5-bromopyridine Intermediate 5-Bromo-2-hydrazinopyridine Start->Intermediate Hydrazine hydrate Product 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Intermediate->Product Cyanogen bromide

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-bromo-2-hydrazinopyridine

Underlying Principle: Nucleophilic Aromatic Substitution

The synthesis of 5-bromo-2-hydrazinopyridine from 2-chloro-5-bromopyridine is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the highly nucleophilic hydrazine displaces the chloride at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom at the 5-position activates the ring towards nucleophilic attack, facilitating the displacement of the leaving group (chloride).

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Chloro-5-bromopyridine192.4510.0 g0.0521.0
Hydrazine hydrate (~64% hydrazine)50.0620.0 mL~0.4~7.7
Ethanol46.07100 mL--
Water18.02As needed--
Ethyl acetate88.11As needed--
Anhydrous sodium sulfate142.04As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-bromopyridine (10.0 g, 0.052 mol) and ethanol (100 mL).

  • Stir the mixture to dissolve the starting material.

  • Carefully add hydrazine hydrate (20.0 mL) to the solution. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (Eluent: gradient of Hexane/Ethyl Acetate) to afford 5-bromo-2-hydrazinopyridine as a solid.

Part 2: Synthesis of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine

Mechanism of Cyclization

The reaction of 5-bromo-2-hydrazinopyridine with cyanogen bromide proceeds through a cyclization mechanism. The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the pyridine nitrogen attacks the newly formed imine carbon, leading to the formation of the fused triazole ring after a final proton transfer.

Cyclization_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization A 5-Bromo-2-hydrazinopyridine C Intermediate Adduct A->C B Cyanogen bromide B->C D Cyclized Intermediate C->D E 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine D->E

Caption: Proposed cyclization mechanism.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
5-Bromo-2-hydrazinopyridine188.035.0 g0.02661.0
Cyanogen bromide105.923.1 g0.02931.1
Ethanol46.07100 mL--
Sodium bicarbonate84.01As needed--
Water18.02As needed--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-bromo-2-hydrazinopyridine (5.0 g, 0.0266 mol) in ethanol (100 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Caution: Cyanogen bromide is highly toxic and a lachrymator. This step must be performed in a well-ventilated fume hood with appropriate PPE, including gloves, a lab coat, and safety goggles. A face shield is also recommended.

  • Carefully add cyanogen bromide (3.1 g, 0.0293 mol) portion-wise to the cooled solution, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • A precipitate will form during the reaction.

  • Cool the mixture in an ice bath and collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) and then with water (2 x 20 mL).

  • To neutralize any remaining acid, the solid can be suspended in a saturated aqueous solution of sodium bicarbonate, stirred for 30 minutes, filtered, and washed with water.

  • Dry the solid under vacuum to afford 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point (MP): To assess the purity of the compound.

Safety and Handling

  • 2-Chloro-5-bromopyridine: Irritant. Avoid contact with skin and eyes.

  • Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Cyanogen bromide: Highly toxic, lachrymator, and can release toxic gases. Use only in a well-ventilated fume hood with appropriate PPE. Have a quench solution (e.g., sodium hypochlorite) readily available.

  • Ethanol: Flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase the reaction time or the amount of hydrazine hydrate. Ensure the reflux temperature is maintained.
Loss of product during workup.Ensure complete extraction with ethyl acetate. Minimize the amount of water used for washing if the product shows some water solubility.
Low yield in Step 2 Incomplete reaction.Ensure the cyanogen bromide is of good quality and has not hydrolyzed. The reaction can be gently warmed if it is sluggish at room temperature.
Side reactions.Maintain a low temperature during the addition of cyanogen bromide to minimize side reactions.
Product is impure Incomplete reaction or side products.Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable building block for use in various drug discovery and development programs. The straightforward nature of the synthetic route makes it amenable to scale-up for the production of larger quantities.

References

  • Vadagaonkar, K. S., Murugan, K., Chaskar, A. C., & Bhate, P. M. (2014). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Advances, 4(79), 42055-42063. [Link]

  • PubChem Compound Summary for CID 11535699, 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. [Link]

  • Hu, Y., et al. (2022). Access to 3-Amino-[1][2][3]-triazolo Pyridines and Related Heterocycles via Electrochemically Induced Desulfurative Cyclization. Organic Letters, 24(29), 5137–5142. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-bromo-triazolo[4,3-a]pyridin-3-amine

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine Introduction: Strategic C-C Bond Formation on a Privileged Heterocyclic Scaffold The[1][2]triazolo[4,3-a]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine

Introduction: Strategic C-C Bond Formation on a Privileged Heterocyclic Scaffold

The[1][2]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, featuring in a range of pharmacologically active agents. The ability to functionalize this core structure through precise and efficient carbon-carbon bond formation is paramount for the exploration of chemical space and the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving such transformations, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a specific, high-value substrate: 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine. This molecule presents a unique set of challenges and opportunities due to its fused heterocyclic nature, the presence of a potentially coordinating primary amine, and the electronic properties of the triazolopyridine system. While a specific protocol for this exact substrate is not extensively documented, this guide synthesizes established principles and data from analogous systems to provide a robust starting point for reaction optimization and scale-up. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, and provide a comprehensive, step-by-step protocol for both a baseline reaction and a screening procedure to achieve optimal results.

Scientific Integrity and Logic: Understanding the Reaction

The successful execution of a Suzuki-Miyaura coupling, particularly on a complex, nitrogen-rich heterocycle, hinges on a clear understanding of the catalytic cycle and the factors that influence each step. The presence of a primary amine group and multiple nitrogen atoms within the triazolopyridine core can potentially interfere with the palladium catalyst, making careful selection of reaction components critical.[1][6]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) (Palladacycle) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂(Ar') (Di-organopalladium) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine. This is often the rate-determining step, and its efficiency is influenced by the electron density of the C-Br bond.[1] For electron-deficient heteroaromatics, this step is generally favorable.

  • Transmetalation: The aryl group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires activation of the organoboron species by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Key Considerations for 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine
  • The Amino Group: Primary amines can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[8] However, numerous studies have shown that with the appropriate choice of a bulky, electron-rich phosphine ligand, the coupling can proceed efficiently without the need for a protecting group.[9] These ligands promote the desired catalytic cycle over catalyst deactivation.

  • Heterocyclic Nitrogens: The nitrogen atoms in both the pyridine and triazole rings are Lewis basic and can also coordinate to the palladium center. This can be mitigated by the use of sterically hindered ligands that shield the metal center.

  • Substrate Reactivity: The bromine at the 7-position of the triazolopyridine ring is on an electron-deficient system, which should facilitate the oxidative addition step.[1]

Experimental Protocols

PART 1: Baseline Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine with a generic arylboronic acid. It is based on conditions found to be effective for other challenging amino-heteroaryl substrates.[8][9]

Materials:

  • 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate/block

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealable reaction vial, add 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • Catalyst Premixing (Optional but Recommended): In a separate small vial, mix palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add a small amount of the reaction solvent (1,4-dioxane) and stir for 5-10 minutes under an inert atmosphere.

  • Assembly: Add the catalyst premix to the Schlenk flask containing the solids.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times can range from 2 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

PART 2: Catalyst and Condition Screening Protocol

For a novel substrate, it is highly recommended to perform a screening of catalysts, ligands, bases, and solvents to identify the optimal conditions. This can be done in parallel using a multi-well reaction block.

Table of Screening Conditions:

EntryPd Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)
1 Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)90
2 Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)90
3 Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)90
4 PdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)100
5 Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)THF/H₂O (4:1)80
6 Pd₂(dba)₃ (1)tBu₃P-HBF₄ (4)CsF (3)Dioxane100
  • Rationale for Screening Choices:

    • Pd Sources: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. Pd(PPh₃)₄ is a pre-formed active catalyst. PdCl₂(dppf) is a robust catalyst often used for heteroaromatic couplings.

    • Ligands: SPhos, XPhos, and RuPhos are bulky, electron-rich biaryl phosphine ligands known to be effective for challenging couplings, including those with amino-functionalized substrates.[8] Triphenylphosphine (in Pd(PPh₃)₄) is a more traditional ligand.

    • Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used inorganic bases with varying strengths and solubilities. CsF is sometimes effective in anhydrous conditions.

    • Solvents: Dioxane, DME, and Toluene are common ethereal and aromatic solvents for Suzuki couplings. The addition of water is often crucial for the transmetalation step.

Conclusion and Future Directions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of the 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine core. The protocols outlined in this application note provide a strong, rationally designed starting point for researchers. Success with this substrate will be dictated by careful selection of the palladium catalyst and, most importantly, a sterically demanding and electron-rich phosphine ligand to mitigate potential inhibition by the amine and heterocyclic nitrogen atoms. The provided screening table offers a systematic approach to rapidly identify optimal conditions, enabling the efficient synthesis of diverse libraries of novel compounds for drug discovery and development. Further optimization may involve exploring different boronic esters (e.g., MIDA or pinacol esters) to enhance stability and reactivity, or investigating alternative palladium precatalysts.

References

  • Screening of different ligands for Suzuki coupling a - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (URL: [Link])

  • Screening of reaction conditions for the Suzuki-Miyaura cross-coupling... - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Aminative Suzuki-Miyaura coupling - PubMed. (URL: [Link])

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. (URL: [Link])

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: [Link])

  • Aminative Suzuki-Miyaura coupling - ResearchGate. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki Coupling Mechanism and Applications - YouTube. (URL: [Link])

  • Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. (URL: [Link])

  • Palladium-​Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group. (URL: [Link])

  • Palladium-catalyzed cross-coupling reaction of azides with isocyanides - RSC Publishing. (URL: [Link])

  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (URL: [Link])

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. (URL: [Link])

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: Derivatization of the 3-Amino Group in 7-bromo-triazolo[4,3-a]pyridin-3-amine

Application Notes & Protocols: Derivatization of the 3-Amino Group in 7-bromo-triazolo[4,3-a]pyridin-3-a[1][2][3]mine Abstract The 7-bromo-triazolo[4,3-a]pyridin-3-a[1][2]mine scaffold is a privileged heterocyclic system...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Derivatization of the 3-Amino Group in 7-bromo-triazolo[4,3-a]pyridin-3-a[1][2][3]mine

Abstract

The 7-bromo-triazolo[4,3-a]pyridin-3-a[1][2]mine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features make it a valuable core for designing novel therapeutic agents. The strategic derivatizat[3]ion of its 3-amino group serves as a cornerstone for library synthesis and structure-activity relationship (SAR) studies, enabling the modulation of pharmacological properties. This guide provides an in-depth exploration of key derivatization strategies—acylation and sulfonylation—supported by detailed, field-tested protocols. We delve into the causality behind experimental choices, from reagent selection to reaction monitoring and purification, to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the 3-Amino Functional Handle

Thetriazolo[4,3-a]pyridine co[1][2]re is a recognized pharmacophore found in a new class of antidepressants and serves as a versatile framework for developing antagonists for various receptors. The 3-amino group, in par[3]ticular, is a critical locus for chemical modification. Its nucleophilic character allows for a diverse range of chemical transformations, transforming the core scaffold into a vast array of functionalized molecules.

Why Derivatize the 3-Amino Group?

  • SAR Exploration: Introducing a variety of substituents allows for a systematic investigation of how different functional groups impact biological activity, selectivity, and pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: Derivatization can alter key properties such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for drug efficacy and bioavailability.

  • Vector for Further Functionalization: The newly formed amide or sulfonamide bond can serve as an anchor point for attaching more complex moieties or linkers.

Electron density calculations show that the exocyclic amino group is a key site for interaction and reaction, making it an ideal handle for derivatization. This document will focus [3]on two of the most robust and widely applicable derivatization methods: acylation to form amides and sulfonylation to form sulfonamides.

Core Derivatization Strategies & Protocols

The nucleophilicity of the 3-amino group on the triazolopyridine ring allows for straightforward reactions with electrophilic partners. The general workflow for these derivatizations follows a logical sequence from reaction setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A Starting Material (7-bromo-[1,2,4]triazolo[4,3-a] pyridin-3-amine) C Reaction Setup (Inert Atmosphere, 0°C to RT) A->C B Reagent Selection (Acid Chloride/Sulfonyl Chloride, Base, Solvent) B->C D Reaction Monitoring (TLC, LC-MS) C->D Stir E Aqueous Work-up (Quenching, Extraction) D->E Reaction Complete F Purification (Column Chromatography, Recrystallization) E->F G Characterization (¹H NMR, ¹³C NMR, MS, HRMS) F->G H Final Derivative G->H

Caption: General workflow for the derivatization of the 3-amino group.

Acylation: Synthesis of Amide Derivatives

Acylation is a fundamental transformation that introduces an acyl group (R-C=O) to the amino function, forming a stable amide bond. This reaction is typically performed using an acid chloride or an activated carboxylic acid.

Causality & Experimental Rationale:

  • Reagents: Acid chlorides (or bromides) are highly reactive acylating agents that readily react with the amino group. Alternatively, carboxylic acids can be used in the presence of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which forms a highly reactive activated ester in situ.

  • Base: A non-nucle[4]ophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to dissolve the reactants without participating in the reaction. DCM is often preferred for its low boiling point, facilitating easy removal post-reaction.

  • Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction, especially with reactive acid chlorides, and then allowed to warm to room temperature to ensure completion.

Caption: General reaction scheme for acylation.

Protocol 2.1: Synthesis of N-(7-bromo-triazolo[4,3-a]pyridin-3-y[1][2]l)acetamide

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-bromo-triazolo[4,3-a]pyridin-3-a[1][2]mine (1.0 eq, e.g., 213 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 5 mL).

  • Base Addition: Add triethylamine (TEA) (1.5 eq, 209 µL, 1.5 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq, 78 µL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product spot should be less polar than the starting amine.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% Methanol in DCM to afford the pure amide product.

Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide, a key functional group in many marketed drugs. The reaction mechanism is[5] analogous to acylation.

Causality & Experimental Rationale:

  • Reagents: Aryl or alkyl sulfonyl chlorides are the standard reagents. They are highly reactive towards nucleophiles.

  • Base: Pyridine is often used as both the base and a solvent in some cases. It is a moderately effective nucleophilic catalyst and an excellent HCl scavenger. Alternatively, stronger, non-nucleophilic bases like DIPEA can be used in an aprotic solvent like DCM.

  • Solvent: Dichloromethane or pyridine are common choices. The selection depends on the specific sulfonyl chloride and the desired reaction temperature.

  • Temperature: Similar to acylation, the reaction is often started at a lower temperature (0°C) before warming to room temperature or gently heating to drive the reaction to completion.

Caption: General reaction scheme for sulfonylation.

Protocol 2.2: Synthesis of N-(7-bromo-triazolo[4,3-a]pyridin-3-y[1][2]l)benzenesulfonamide

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-bromo-triazolo[4,3-a]pyridin-3-a[1][2]mine (1.0 eq, e.g., 213 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous pyridine (5 mL). Note: Pyridine acts as both solvent and base.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.2 eq, 153 µL, 1.2 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Gentle heating (40-50°C) may be required for less reactive sulfonyl chlorides.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up:

    • Pour the reaction mixture into ice-water (20 mL) to precipitate the product and quench excess reagent.

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water).

Data Summary & Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Derivative TypeReagent ExampleTypical Yield¹H NMR Diagnostic Shifts (δ, ppm)MS (ESI+) [M+H]⁺
Amide Acetyl Chloride75-90%Singlet ~2.2 ppm (CH₃), Amide NH proton >10 ppm (broad)255.0/257.0
Amide Benzoyl Chloride70-85%Multiplets 7.4-8.0 ppm (Aromatic), Amide NH proton >10.5 ppm317.0/319.0
Sulfonamide Benzenesulfonyl Chloride65-80%Multiplets 7.5-8.1 ppm (Aromatic), Amide NH proton >11 ppm353.0/355.0
Sulfonamide Methanesulfonyl Chloride70-85%Singlet ~3.1 ppm (CH₃), Amide NH proton >10 ppm291.0/293.0

Note: Yields are representative and can vary based on scale and specific substrate. NMR shifts are approximate and depend on the solvent used (typically DMSO-d₆). MS values show the expected isotopic pattern for a monobrominated compound.

Troubleshooting and Field Insights

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive amine (protonated).2. Poor quality reagents.3. Insufficient temperature/time.1. Ensure sufficient base (1.5-2.0 eq) is used.2. Use freshly opened or purified reagents.3. Increase reaction time or gently heat the mixture (e.g., to 40°C).
Multiple Products 1. Di-acylation/sulfonylation.2. Reaction with triazole ring nitrogens.1. Use a controlled amount of the electrophile (1.05-1.1 eq). Add the reagent slowly at 0°C.2. This is less common for the 3-amino group but can occur under harsh conditions. Stick to mild conditions.
Difficult Purification 1. Product and starting material have similar polarity.2. Lingering base (e.g., Pyridine).1. Use a shallow gradient during column chromatography.2. For pyridine, perform an acidic wash (1M HCl) during work-up. For TEA/DIPEA, an aqueous wash is usually sufficient.

Conclusion

The derivatization of the 3-amino group of 7-bromo-triazolo[4,3-a]pyridin-3-a[1][2]mine via acylation and sulfonylation represents a highly effective and versatile approach for generating novel chemical entities for drug discovery programs. The protocols and insights provided herein offer a robust foundation for researchers to confidently synthesize and explore the chemical space around this valuable scaffold. Careful control of stoichiometry, temperature, and meticulous purification are paramount to achieving high yields and purity.

References

  • MDPI: Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives.

  • PMC (PubMed Central): The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.

  • Organic Chemistry Portal: Synthesis of 1,2,4-triazolo[4,3-a]pyridines.

  • PMC (PubMed Central): A Novel Series ofTriazolo[4,3-a]Pyridine Su[1][2]lfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation.

  • ResearchGate: A Facile Synthesis of Amide Derivatives ofTriazolo[4,3-a]pyridine. [[1][2]Available at: https://www.researchgate.net/publication/318536551_A_Facile_Synthesis_of_Amide_Derivatives_of_124Triazolo43-apyridine]([Link])

  • PubChem: 7-bromo-triazolo[4,3-a]pyridin-3-a[1][2]mine.

Sources

Application

Application Note: Reagents for Cyclization of Hydrazine Derivatives to Triazolopyridines

[1][2][3] Abstract The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, anxiolytics, and anticonvulsants. Synthesis ty...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, anxiolytics, and anticonvulsants. Synthesis typically proceeds via the cyclization of 2-hydrazinopyridines. However, this transformation is fraught with regiochemical pitfalls—specifically the thermodynamic isomerization to the [1,5-a] isomer (Dimroth rearrangement). This guide provides a decision framework for reagent selection, detailed protocols for oxidative and condensation pathways, and mechanistic insights to control regioselectivity.

Strategic Reagent Selection: The Decision Matrix

The choice of cyclization reagent is dictated by the desired substituent at the C3 position of the triazole ring.

Reagent Selection Workflow

The following diagram illustrates the primary synthetic pathways based on the target C3-substituent.

ReagentSelection Start Starting Material: 2-Hydrazinopyridine Target_H Target: C3-H (Unsubstituted) Start->Target_H Path A Target_R Target: C3-Aryl/Alkyl (Substituted) Start->Target_R Path B Target_X Target: C3-SH / C3-NH2 (Heteroatom) Start->Target_X Path C Reagent_Ortho Reagent: Triethyl Orthoformate (TEOF) Target_H->Reagent_Ortho Reflux Reagent_Ald Reagent: Aldehyde + Oxidant (PIDA or NCS) Target_R->Reagent_Ald Oxidative Cyclization Reagent_CS2 Reagent: CS2 or BrCN Target_X->Reagent_CS2 Condensation Product 1,2,4-Triazolo[4,3-a]pyridine Reagent_Ortho->Product Reagent_Ald->Product Reagent_CS2->Product

Figure 1: Decision matrix for selecting cyclization reagents based on the desired C3-functionalization.

Protocol A: The One-Carbon Insertion (C3-H)

Reagent: Triethyl Orthoformate (TEOF)

This is the industry-standard method for unsubstituted triazoles. TEOF acts as both the one-carbon source and the solvent (or co-solvent), driving the reaction via the extrusion of ethanol.

Mechanism & Expertise

The terminal hydrazine nitrogen (


) attacks the electrophilic orthoester carbon. Subsequent elimination of ethanol generates an imidate intermediate. The endocyclic pyridine nitrogen (

) then attacks this imidate, closing the ring.
  • Critical Control Point: Moisture control is essential. Hydrolysis of TEOF to ethyl formate slows the reaction and reduces yield.

Experimental Protocol
  • Stoichiometry: 2-Hydrazinopyridine (1.0 equiv), Triethyl orthoformate (5.0–10.0 equiv).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Procedure:

    • Dissolve hydrazine derivative in TEOF.

    • Heat to reflux (

      
      C) for 4–6 hours.
      
    • Optional: If solubility is poor, add a minimal amount of anhydrous ethanol.

  • Workup:

    • Cool to room temperature.[1][2] The product often precipitates as a crystalline solid.

    • Filter and wash with cold hexanes or diethyl ether.

    • If no precipitate forms, concentrate in vacuo and recrystallize from EtOAc/Hexanes.

Protocol B: Oxidative Cyclization (C3-Aryl/Alkyl)

Reagents: Aldehyde + Iodobenzene Diacetate (PIDA) or N-Chlorosuccinimide (NCS)

Traditional methods use carboxylic acids at high temperatures, which promotes the Dimroth rearrangement. The oxidative route operates at room temperature, preserving the kinetic


 isomer.
Mechanism & Expertise

This "metal-free" approach involves the in-situ formation of a hydrazone, followed by oxidative closure.[3]

  • Condensation: Aldehyde + Hydrazine

    
     Hydrazone.
    
  • Oxidation: The oxidant (PIDA) transforms the hydrazone into a reactive nitrilimine-type intermediate or activates the

    
     for nucleophilic attack.
    
Experimental Protocol (PIDA Method)
  • Stoichiometry: 2-Hydrazinopyridine (1.0 equiv), Aryl Aldehyde (1.0 equiv), PhI(OAc)2 (PIDA) (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

  • Procedure:

    • Step 1 (Hydrazone): Mix hydrazine and aldehyde in EtOH at RT for 1–2 hours. Confirm hydrazone formation by TLC.

    • Step 2 (Cyclization): Dissolve the isolated hydrazone in dry DCM. Add PIDA portion-wise over 10 minutes at

      
      C.
      
    • Stir at room temperature for 1–3 hours.

  • QC Check: Monitor the disappearance of the hydrazone NH signal in

    
    H NMR (
    
    
    
    9–11 ppm).
  • Workup: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.

Protocol C: Heteroatom Incorporation (C3-SH / C3-NH2)

Reagents: Carbon Disulfide (


) or Cyanogen Bromide (

)
C3-Mercapto (Thione) Synthesis
  • Reagent:

    
     in ethanolic KOH.
    
  • Protocol: Reflux 2-hydrazinopyridine with 1.5 equiv

    
     and 1.0 equiv KOH in EtOH for 6 hours. Acidify with acetic acid to precipitate the thione (which exists in tautomeric equilibrium with the thiol).
    
C3-Amino Synthesis[5]
  • Reagent: Cyanogen Bromide (

    
    ).[4]
    
  • Protocol: Treat 2-hydrazinopyridine with

    
     in water or methanol/water at 
    
    
    
    C to RT. This forms the intermediate guanidine-like species which rapidly cyclizes.

Troubleshooting: The Dimroth Rearrangement Trap

The most common failure mode in this chemistry is the unintended isomerization of the kinetic


triazolo

pyridine (1) to the thermodynamic

triazolo

pyridine (2).
Mechanistic Pathway

The rearrangement occurs via nucleophilic attack of water/hydroxide at the C5 position (pyridine ring), ring opening to a diazo-intermediate, rotation, and re-closure on the exocyclic nitrogen.

Dimroth cluster_conditions Trigger Conditions Kinetic Kinetic Product [4,3-a] Isomer Open Ring-Opened Intermediate (Diazo/Amidine) Kinetic->Open  Base/Heat    (Ring Opening)   Thermodynamic Thermodynamic Product [1,5-a] Isomer Open->Thermodynamic  Recyclization    (N-N Rotation)   C1 1. Strong Base (KOH, NaOEt) C2 2. High Heat (>150°C) C3 3. Electron-Deficient Pyridines

Figure 2: The Dimroth Rearrangement mechanism.[5][6][7][8] Avoid basic conditions and excessive heat to preserve the [4,3-a] scaffold.

Prevention Strategy
  • Avoid Strong Bases: If the [4,3-a] isomer is the target, avoid KOH or NaOEt during cyclization. Use neutral oxidative conditions (Protocol B).

  • Temperature Control: Do not exceed

    
    C if the pyridine ring contains electron-withdrawing groups (e.g., 
    
    
    
    ,
    
    
    ), as these accelerate ring opening.
  • Differentiation:

    • [4,3-a]: C3-H usually appears at

      
       9.0–9.5 ppm (deshielded by the bridgehead nitrogen).
      
    • [1,5-a]: C2-H usually appears upfield relative to the [4,3-a] isomer.

Comparative Data Table

MethodReagentConditionsTarget Substituent (C3)Risk of Rearrangement
Orthoester TEOFReflux (

C)
H, Methyl, EthylModerate
Oxidative PhI(OAc)2 / AldehydeDCM,

C
Aryl, HeteroarylLow (Preferred)
NCS N-ChlorosuccinimideDMF,

C
ArylLow
Xanthate

/ KOH
EtOH, Reflux-SH (Thione)High (due to base)
Cyanogen BrCN

,

C
-NH2Low

References

  • MDPI. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. [Link][1][3][5][2][9][6][7][8][10][11][12][13]

  • Beilstein-Institut. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines (Review of recent literature and PIDA/Iodine methods). [Link]

  • National Institutes of Health (PubMed). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. [Link]

  • Wikipedia. Dimroth Rearrangement (General Mechanism and Historical Context). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-bromo-triazolo[4,3-a]pyridin-3-amine Intermediates

Technical Support Center: Purification of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine Intermediates Welcome to the technical support guide for the purification of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine and its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine Intermediates

Welcome to the technical support guide for the purification of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine and its synthetic intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic scaffold. The following troubleshooting guides and FAQs are based on established chromatographic principles and proven laboratory practices.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine and related intermediates. The question-and-answer format is designed to provide direct solutions to common experimental hurdles.

Flash Column Chromatography Issues

Question 1: My product recovery is very low, or I'm not seeing my compound elute from the silica gel column. What could be the problem?

Answer: This is a frequent challenge, particularly with nitrogen-containing heterocyclic compounds. Several factors could be at play:

  • Compound Decomposition: Standard silica gel is acidic and can cause degradation of sensitive molecules.[3] Your compound may be decomposing on the column. To test for this, you can perform a simple stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[3]

  • Strong Adsorption: As a basic amine, your compound can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible binding or very broad elution.[1][4] This is a common issue with heterocyclic amines.[1]

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound. Even with highly polar systems like 100% ethyl acetate or methanol/dichloromethane mixtures, very polar compounds can remain at the baseline.[3]

  • Dilution: Your compound may have eluted, but the fractions are too dilute to be detected easily.[3] Try concentrating a few fractions where you expected your compound to elute and re-analyze by TLC.

Solution Workflow:

dot digraph "Troubleshooting_Low_Recovery" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low or No Product Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stability [label="Test Silica Stability (TLC Spot Test)[3]"]; is_stable [label="Is it Stable?", shape=diamond, fillcolor="#FBBC05"]; decomposed [label="Compound Decomposed.\nConsider alternative purification like recrystallization or use deactivated/amine-functionalized silica.[3][5]", shape=box, style=rounded];

increase_polarity [label="Increase Mobile Phase Polarity\n(e.g., add MeOH, NH₃ in MeOH)[1]"]; still_no_elution [label="Still No Elution?", shape=diamond, fillcolor="#FBBC05"];

use_additive [label="Add Competing Base to Mobile Phase\n(e.g., 0.5-1% Triethylamine)[4]"]; try_amine_column [label="Switch to Amine-Functionalized Silica Column[1][5]"];

concentrate_fractions [label="Concentrate Fractions & Re-check TLC[3]"]; found_product [label="Product Found!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_stability; check_stability -> is_stable; is_stable -> decomposed [label="No"]; is_stable -> increase_polarity [label="Yes"]; increase_polarity -> still_no_elution; still_no_elution -> use_additive [label="Yes"]; use_additive -> try_amine_column; still_no_elution -> concentrate_fractions [label="No"]; concentrate_fractions -> found_product; } dot Caption: Troubleshooting workflow for low recovery in column chromatography.

Question 2: My target compound is co-eluting with an impurity, even though they have different Rf values on the TLC plate. Why is this happening and how can I fix it?

Answer: This frustrating situation can arise from several factors:

  • Misleading TLC: Sometimes, what appears as two spots on a TLC plate could be an equilibrium between your compound and a degradation product formed on the silica.[3] During the longer residence time on a column, this degradation continues, leading to mixed fractions.

  • Column Overloading: Injecting too much sample can saturate the stationary phase, causing bands to broaden and overlap, which reduces resolution.[4]

  • Poor Column Packing: Voids or channels in the silica bed can lead to an uneven solvent front and poor separation.

Solutions:

  • Optimize Mobile Phase: A simple change in the solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and may resolve the impurities.

  • Add a Modifier: As 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine is a basic compound, peak tailing is a common issue that can mask impurities.[4] Adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.5-1% v/v) to your mobile phase can significantly sharpen the peak of your product, potentially resolving it from the impurity.[4] TEA works by interacting with the acidic silanol sites on the silica, preventing your basic analyte from tailing.[4]

  • Change the Stationary Phase: If mobile phase optimization fails, changing the stationary phase is the next logical step. For basic amines, an amine-functionalized silica column is often an excellent choice.[1][5] This provides a more alkaline environment, minimizing the strong acid-base interactions that cause tailing and poor separation on standard silica.[5]

Stationary PhaseRecommended Mobile PhaseRationale
Standard Silica Gel Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5-1% Triethylamine (TEA)The TEA acts as a competing base to minimize interaction with acidic silanol groups, reducing peak tailing.[1][4]
Amine-Functionalized Silica Hexane/Ethyl AcetateThe amine-functionalized surface masks the acidic silanols, providing excellent peak shape for basic compounds without needing mobile phase additives.[1][5]
Recrystallization Issues

Question 3: I am trying to purify my intermediate by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent, or if the cooling is too rapid.

Solutions:

  • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath. Rapid cooling often promotes oiling.

  • Use a Different Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] You may need to screen several solvents or solvent pairs. For amine-containing compounds, consider solvents like ethanol, ethyl acetate/hexane, or dioxane.[6][7]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can induce crystallization and prevent oiling.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine intermediates?

A1: Impurities typically originate from the manufacturing process, starting materials, or degradation.[8] For triazolopyridine synthesis, which often involves cyclization of a hydrazinopyridine intermediate, common impurities include unreacted starting materials (e.g., the precursor hydrazinopyridine), by-products from incomplete cyclization, or side reactions.[2][9]

Q2: What are the best starting points for purification of this class of compounds?

A2: Flash column chromatography and recrystallization are the two most common and effective techniques.

  • Flash Column Chromatography: This is the workhorse method for purifying reaction mixtures, especially for removing significantly different impurities.[10] For 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine, using an amine-functionalized column or adding triethylamine to the mobile phase is highly recommended.[1][5]

  • Recrystallization: This is an excellent technique for final purification to obtain highly pure, crystalline material, especially if the crude product is already of reasonable purity (>90%).[6][11]

dot digraph "Purification_Decision_Tree" { graph [splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Crude Product Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_check [label="Purity > 90%?", shape=diamond, fillcolor="#FBBC05"]; complexity_check [label="Complex Mixture of Impurities?", shape=diamond, fillcolor="#FBBC05"];

recrystallize [label="Attempt Recrystallization[6]", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; column [label="Perform Flash Column Chromatography[10]", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

final_polish [label="Final Polish with Recrystallization if Needed", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> complexity_check; complexity_check -> column [label="Yes"]; complexity_check -> purity_check [label="No"]; purity_check -> recrystallize [label="Yes"]; purity_check -> column [label="No"]; column -> final_polish; } dot Caption: Decision tree for selecting a purification method.

Q3: How can I effectively monitor the purification process?

A3: For column chromatography, Thin-Layer Chromatography (TLC) is the standard method for determining the appropriate solvent system and for analyzing the collected fractions.[10] For quantitative purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: Is 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine stable during purification?

A4: While generally stable, fused heterocyclic systems can be sensitive to harsh conditions. It is advisable to avoid strongly acidic or basic conditions, especially at elevated temperatures, to prevent potential ring-opening or other degradation pathways.[12] Neutralizing the crude reaction mixture before purification is a good practice.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Amine-Functionalized Silica

This method is highly recommended for basic amines to achieve superior separation and peak shape.[1][5]

  • Column Selection: Choose an appropriately sized amine-functionalized silica gel flash column based on your sample mass.

  • Solvent System Selection: Develop a suitable mobile phase using TLC on amine-functionalized plates. A simple gradient of ethyl acetate in hexane or heptane is often effective.[1] Aim for an Rf of ~0.2-0.3 for your target compound.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a solid load by adsorbing the crude material onto a small amount of silica gel.[3]

  • Elution: Run the column using the pre-determined solvent gradient.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol is ideal for obtaining a highly pure, crystalline final product.[11]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find a suitable one where the compound is soluble when hot but poorly soluble when cold.[6] Solvent mixtures like ethyl acetate/hexane can also be effective.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the heated (refluxing) and stirred mixture until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. A synthesis of a related compound, 7-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine, reported collecting the solid product by filtration after precipitation from water.[13]

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?[Link]

  • El-Sayed, N. F., et al. (2020). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 25(15), 3429. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104434. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reichelt, A., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(14), 63-74. [Link]

  • ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]

  • Lee, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules, 26(11), 3334. [Link]

  • Kryukova, Y. A., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2]triazines. Russian Chemical Bulletin, 70(11), 2244-2252. [Link]

  • PubChem. 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine. [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • LCGC International. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Magritek. Column Chromatography. [Link]

Sources

Optimization

preventing Dimroth rearrangement in triazolopyridine synthesis

Ticket #804: Preventing Dimroth Rearrangement in Triazolopyridine Synthesis Status: Open Priority: Critical (Structural Integrity Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Division The Diagnost...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #804: Preventing Dimroth Rearrangement in Triazolopyridine Synthesis

Status: Open Priority: Critical (Structural Integrity Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Division

The Diagnostic Hub (Troubleshooting & FAQs)

Welcome to the Triazolo-Tech Support Hub. If you are observing unexpected regioisomers, melting point discrepancies, or inexplicable NMR shifts in your triazolopyridine synthesis, you are likely battling the Dimroth Rearrangement .

This section addresses the immediate symptoms of the [1,2,4]triazolo[4,3-a]pyridine


 [1,2,4]triazolo[1,5-a]pyridine  isomerization.
Q1: How do I definitively know if my product has rearranged?

A: The two isomers are distinct but often chromatographically similar.

  • NMR Signature: The "Dimroth shift" is most visible in the proton attached to the triazole ring (H-3 in the 4,3-a isomer vs. H-2 in the 1,5-a isomer).

    • Kinetic Isomer ([4,3-a]): The triazole proton typically appears downfield (approx.

      
       9.0–9.5 ppm) due to the anisotropic effect of the pyridine ring.
      
    • Thermodynamic Isomer ([1,5-a]): The proton shifts upfield (approx.

      
       8.3–8.8 ppm).
      
  • C-13 NMR: Look for the bridgehead carbon. In the 4,3-a isomer, the bridgehead carbon is often shielded relative to the 1,5-a isomer.

  • Melting Point: The thermodynamic product ([1,5-a]) generally has a higher melting point and higher stability.

Q2: I followed a literature procedure for oxidative cyclization, but I still got the [1,5-a] isomer. Why?

A: Literature protocols often overlook "hidden" thermodynamic drivers.

  • Exothermic Spikes: Did you control the exotherm upon adding the oxidant (e.g., Iodobenzene diacetate)? Even a transient temperature spike >40°C can trigger the rearrangement.

  • Workup pH: Did you use a basic workup (e.g., NaHCO3 or basic alumina)? The rearrangement is base-catalyzed . Exposure to base during purification is a common failure point.

  • Solvent Polarity: Polar protic solvents stabilize the zwitterionic intermediate of the ring-opening step, accelerating the rearrangement.

Q3: Can I reverse the rearrangement if I isolate the [1,5-a] product?

A: Generally, no . The [1,5-a] isomer is the thermodynamic sink. The energy barrier to revert to the strained [4,3-a] system is too high. You must prevent the rearrangement during synthesis.

Mechanistic Deep Dive: The Kinetic vs. Thermodynamic Battlefield

To prevent the rearrangement, you must understand the enemy. The transformation is not a simple bond rotation; it is a ring-degenerate transformation involving ring opening and recyclization.

The Mechanism (Dimroth Rearrangement)
  • Nucleophilic Attack: A nucleophile (often OH⁻ or even trace H₂O in acidic media) attacks the bridgehead carbon (C-5 in the 4,3-a system).

  • Ring Opening: The N3–C4 bond breaks, forming a diazo-intermediate or an open-chain hydrazone.

  • Rotation & Recyclization: The exocyclic amino/imino nitrogen rotates and attacks the pyridine ring nitrogen (or vice versa), closing the ring to form the more stable [1,5-a] system.

Why [1,5-a] is Thermodynamic:

The [1,5-a] system (isoelectronic with indolizine) possesses higher aromatic resonance energy and less steric strain at the bridgehead compared to the [4,3-a] isomer.

Visualizing the Pathway

The following diagram illustrates the bifurcation between Kinetic Control (Target) and Thermodynamic Control (Rearrangement).

DimrothPathway cluster_kinetic Kinetic Control (Target) cluster_thermo Thermodynamic Control (Avoid) SM 2-Hydrazinopyridine (+ Aldehyde) Hydrazone Intermediate Hydrazone SM->Hydrazone Condensation Kinetic [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Hydrazone->Kinetic Oxidative Cyclization (IBD, <25°C, DCM) Thermo [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Hydrazone->Thermo Direct High T Oxidation OpenChain Open-Chain Intermediate Kinetic->OpenChain Heat / Base / Acid (Ring Opening) OpenChain->Thermo Recyclization (Dimroth Rearrangement)

Caption: Figure 1. The mechanistic bifurcation. The Kinetic product (Green) is formed first but rearranges to the Thermodynamic product (Red) under stress (Heat/pH).

Prevention Protocols: Validated Methodologies

The following protocol is designed to maximize the yield of the kinetic [1,2,4]triazolo[4,3-a]pyridine isomer while suppressing the Dimroth rearrangement.

Protocol A: IBD-Mediated Oxidative Cyclization (Kinetic Control)

Best for: Synthesizing the [4,3-a] core from aldehydes and 2-hydrazinopyridines.

Reagents:

  • Substrate: 2-Pyridylhydrazone (pre-formed or in situ).

  • Oxidant: Iodobenzene diacetate (IBD) or Phenyliodine(III) diacetate (PIDA). Avoid Lead Tetraacetate (LTA) if possible due to toxicity, though LTA is also effective at low temps.

  • Solvent: Dichloromethane (DCM). Non-polar solvents suppress the ionic intermediate of the rearrangement.

Step-by-Step Workflow:

  • Preparation (0 min): Dissolve the 2-pyridylhydrazone (1.0 equiv) in anhydrous DCM (0.1 M concentration). Place the flask in an ice/water bath (0°C) .

    • Why? Low temperature is the primary defense against rearrangement.

  • Oxidant Addition (5-10 min): Add IBD (1.1 equiv) slowly over 10 minutes.

    • Why? Slow addition prevents localized exotherms.

  • Reaction (30-60 min): Stir at 0°C. Monitor by TLC.

    • Checkpoint: If the reaction is sluggish, warm only to Room Temperature (20-25°C). Do not heat.

  • Quenching (Critical):

    • Pour the reaction mixture into a saturated solution of Na₂S₂O₃ (sodium thiosulfate) to quench excess oxidant.

    • Crucial: Ensure the aqueous layer is neutral (pH 7). Do not use saturated NaHCO₃ if your specific substrate is known to be base-sensitive.

  • Workup: Extract with DCM. Wash with brine. Dry over Na₂SO₄.

  • Purification:

    • Evaporate solvent at <30°C .

    • Use Silica Gel (neutralized if necessary) for chromatography. Avoid Alumina (basic).

    • Tip: If the product is crystalline, recrystallization from non-protic solvents (e.g., Hexane/EtOAc) is safer than column chromatography.

Comparison of Oxidants & Conditions
ParameterKinetic Control (Target: [4,3-a])Thermodynamic Control (Result: [1,5-a])
Temperature < 25°C (Ice Bath/RT)> 60°C (Reflux)
Solvent DCM, CHCl₃ (Non-polar)EtOH, AcOH, DMF (Polar/Protic)
Oxidant IBD / PIDA (Mild)Cu(II), Fe(III) (Often require heat)
pH Environment Neutral Basic (OH⁻) or Strongly Acidic
Workup Neutral Silica / RecrystallizationBasic Alumina / Acidic Scavengers

Advanced Troubleshooting: The Decision Matrix

Use this logic flow to adjust your experiment if Protocol A fails.

Troubleshooting Start Problem: Product contains [1,5-a] Isomer CheckTemp Was reaction temp > 25°C? Start->CheckTemp CheckBase Was base used in workup? CheckTemp->CheckBase No ActionTemp Action: Cool to 0°C. Use IBD/DCM. CheckTemp->ActionTemp Yes CheckSubst Is C-3 substituent electron-withdrawing? CheckBase->CheckSubst No ActionBase Action: Switch to neutral workup. Avoid NaHCO3. CheckBase->ActionBase Yes ActionSubst Insight: EWGs destabilize [4,3-a]. Rearrangement is faster. Try kinetic trapping. CheckSubst->ActionSubst Yes

Caption: Figure 2. Troubleshooting Decision Matrix for identifying the root cause of rearrangement.

References

  • Dimroth Rearrangement Mechanism & Scope

    • El-Sakka, S. S., et al. (2021). "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds." Chemistry of Heterocyclic Compounds.
  • Oxidative Cyclization Methodologies (IBD)

    • Salgado, A., et al. (2013).[1] "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives." Beilstein Journal of Organic Chemistry.

  • Kinetic vs.

    • Lee, K., et al. (2024).[2] "Dimroth rearrangement leading to [1,2,4]triazolo[1,5‐a]pyridines."[1][2][3] Molecules.

  • General Triazolopyridine Synthesis Review

    • Azzam, R., et al. (2023). "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Coupling Reactions of Amino-triazolopyridines

For Researchers, Scientists, and Drug Development Professionals The palladium-catalyzed cross-coupling of amino-triazolopyridines is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of amino-triazolopyridines is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules vital for drug discovery.[1] However, the nitrogen-rich nature of these heterocyclic substrates presents a significant challenge: a high propensity for catalyst poisoning, leading to diminished reaction yields, catalyst deactivation, and inconsistent results.[2] This guide, designed by senior application scientists, provides in-depth troubleshooting strategies and preventative measures to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with an amino-triazolopyridine substrate is sluggish or has stalled completely. What is the most likely cause?

A1: The most probable cause is the coordination of the nitrogen atoms of your amino-triazolopyridine to the palladium catalyst, effectively poisoning it.[2] The lone pair of electrons on the pyridine and triazole nitrogens can bind strongly to the metal center, preventing it from participating in the catalytic cycle.[2] This deactivation can be exacerbated by unprotected amine functionalities.

Q2: I am observing significant amounts of starting material and some homocoupling byproducts. What does this indicate?

A2: This symptom often points to a partially poisoned or inefficient catalyst. The catalyst may be active enough to facilitate some of the desired reaction and side reactions like homocoupling of the boronic acid, but its overall turnover is low due to poisoning by the substrate.[3] Inefficient activation of the palladium precatalyst can also contribute to this issue.

Q3: Can impurities in my starting materials or reagents be a source of catalyst poisoning?

A3: Absolutely. Trace impurities are a common and often overlooked cause of catalyst poisoning.[4][5] Potential culprits include:

  • Heavy metals: Mercury, lead, and arsenic can irreversibly deactivate the catalyst.[6]

  • Sulfur and phosphorus compounds: These can be present in starting materials or reagents and act as potent poisons.[7][8]

  • Halides: Excess halides, particularly from starting materials or as byproducts, can inhibit the catalyst.[9]

  • Solvent contaminants: Precursors or degradation products in solvents, such as 2,3-dihydrofurane in THF, can significantly poison the reaction.[10][11]

Q4: How can I differentiate between catalyst poisoning and other reaction failures?

A4: A key indicator of catalyst poisoning is a reaction that starts but fails to go to completion, or one that shows a significant decrease in rate over time. If other reactions using the same batch of catalyst but with less coordinating substrates proceed without issue, poisoning is a strong possibility. Analytical techniques like ICP-MS can be used to detect elemental poisons on a used catalyst.[6][12]

In-Depth Troubleshooting Guide

This section is organized by observable experimental issues to help you quickly diagnose and resolve problems related to catalyst poisoning.

Symptom 1: Low to No Conversion

Potential Root Cause: Strong coordination of the amino-triazolopyridine to the palladium center, leading to catalyst deactivation.

Mechanism of Poisoning: The nitrogen atoms in the triazolopyridine ring system act as Lewis bases, donating their lone pair of electrons to the electron-deficient palladium center. This forms a stable off-cycle complex that prevents the palladium from undergoing the necessary oxidative addition and reductive elimination steps of the catalytic cycle.[3][13]

Troubleshooting Workflow for Low/No Conversion

A Low/No Conversion Observed B Increase Catalyst Loading (e.g., 2-5 mol%) A->B Initial Step C Screen Different Ligands (Bulky, Electron-Rich) B->C If still low conversion D Screen Different Precatalysts (e.g., G3/G4 Buchwald type) C->D If ligand screen fails E Protect the Amino Group (e.g., Boc, Piv) D->E If precatalyst screen fails F Purify Starting Materials & Solvents E->F If protection is not viable or fails G Reaction Successful? F->G H YES G->H Proceed with optimized conditions I NO G->I Re-evaluate substrate/reaction design J Consider Alternative Coupling Strategy I->J

Caption: Decision tree for troubleshooting low to no conversion.

Detailed Troubleshooting Steps:

  • Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial poisoning by providing a higher concentration of active catalyst.[14] However, this is not always a cost-effective or scalable solution.

  • Ligand Selection is Crucial: The choice of phosphine ligand can dramatically influence the catalyst's resistance to poisoning.[15][16][17]

    • Rationale: Bulky, electron-rich ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)3), can sterically hinder the coordination of the triazolopyridine to the palladium center.[16][18] The electron-donating nature of these ligands also increases the electron density on the palladium, which can facilitate the oxidative addition step and promote faster turnover, potentially outcompeting the poisoning process.[16][19]

    • Actionable Protocol: Screen a panel of ligands with varying steric bulk and electronic properties. See the "Catalyst and Ligand Screening Protocol" below for a detailed methodology.

  • Optimize the Precatalyst: The choice of palladium precatalyst can affect the efficiency of generating the active Pd(0) species. Modern precatalysts, like the Buchwald G3 and G4 palladacycles, are designed for efficient generation of the active catalyst and can be more robust.[20]

  • Protecting Group Strategy: If the amino group is suspected to be the primary poisoning site, protecting it can be a highly effective strategy.

    • Rationale: A protecting group, such as a Boc (tert-butyloxycarbonyl) or Piv (pivaloyl) group, withdraws electron density from the amino nitrogen and sterically hinders its ability to coordinate to the palladium.

    • Actionable Protocol:

      • Protect the amino-triazolopyridine with a suitable protecting group (e.g., Boc anhydride for Boc protection).

      • Purify the protected substrate.

      • Perform the coupling reaction under your standard conditions.

      • Deprotect the coupled product in a subsequent step.

Symptom 2: Reaction Stalls After Partial Conversion

Potential Root Cause: Accumulation of inhibitory byproducts or slow, irreversible catalyst deactivation over the course of the reaction.

Mechanism of Poisoning:

  • Product Inhibition: The coupled product, which still contains the triazolopyridine core, can itself act as a catalyst poison. As the product concentration increases, it can compete with the starting materials for coordination to the palladium, slowing down the reaction.

  • Formation of Inactive Palladium Species: Over time, the active catalyst can degrade into inactive palladium species, such as palladium black, especially at elevated temperatures. The presence of strongly coordinating substrates can accelerate this degradation.

Troubleshooting Workflow for Stalled Reactions

A Reaction Stalls B Lower Reaction Temperature A->B Initial Step C Use a More Stable Precatalyst B->C If stalling persists D Add a Second Charge of Catalyst C->D If still stalling E Investigate Base and Solvent Effects D->E If second charge is ineffective F Reaction Goes to Completion? E->F G YES F->G Proceed with optimized conditions H NO F->H Re-evaluate fundamental reaction parameters

Caption: Decision tree for troubleshooting stalled reactions.

Detailed Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Running the reaction at the lowest effective temperature can improve catalyst longevity.

  • Use a More Robust Catalyst System: As mentioned previously, sterically hindered and electron-rich ligands can form more stable palladium complexes that are less prone to decomposition.[18]

  • Sequential Catalyst Addition: If the catalyst is slowly deactivating, adding a second portion of the catalyst midway through the reaction can sometimes drive it to completion.

  • Evaluate Base and Solvent: The choice of base and solvent can impact catalyst stability and activity. For instance, very strong bases can sometimes promote catalyst degradation.[20] Screening different bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., dioxane, toluene, THF) is recommended.[21]

Symptom 3: Inconsistent Results and Poor Reproducibility

Potential Root Cause: Variable levels of impurities in starting materials, reagents, or solvents.

Mechanism of Poisoning: Even trace amounts of catalyst poisons can have a significant impact on reaction outcomes.[7] Batch-to-batch variations in the purity of starting materials or solvents can lead to inconsistent results.[4]

Detailed Troubleshooting Steps:

  • Rigorous Purification of Starting Materials:

    • Amino-triazolopyridine: Recrystallize or perform column chromatography on your starting material to remove potential impurities.

    • Boronic Acid/Ester: Boronic acids can be prone to degradation. Use fresh, high-purity boronic acids or esters.

    • Actionable Protocol: See "Substrate and Reagent Purification Protocol" below.

  • Use High-Purity, Anhydrous Solvents:

    • Rationale: Water can hydrolyze the active catalyst and some reagents.[22] Solvent impurities can act as poisons.[10][11]

    • Actionable Protocol: Use freshly distilled or purchased anhydrous solvents. If using THF, be aware of potential inhibitors and impurities like 2,3-dihydrofurane.[10][11]

  • Inert Atmosphere is Critical: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure the reaction is set up and run under a rigorously inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Catalyst and Ligand Screening Protocol

This protocol outlines a systematic approach to identifying an optimal catalyst system for your specific amino-triazolopyridine substrate.

Materials:

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2, or a Buchwald precatalyst)

  • A panel of phosphine ligands (see table below)

  • Your amino-triazolopyridine substrate

  • Your coupling partner (e.g., boronic acid)

  • Base (e.g., K3PO4)

  • Anhydrous solvent (e.g., dioxane)

  • Reaction vials and stir bars

Procedure:

  • Set up an array of reaction vials, each with a stir bar.

  • To each vial, add the amino-triazolopyridine, coupling partner, and base.

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and each ligand.

  • Add the appropriate amounts of the precatalyst and ligand solutions to each reaction vial.

  • Add the anhydrous solvent to each vial.

  • Seal the vials and place them in a heating block at the desired reaction temperature.

  • Monitor the reactions at regular intervals (e.g., 1, 4, 16 hours) by LC-MS or GC-MS to determine the conversion to product.

Table 1: Suggested Ligand Screening Panel

Ligand ClassExample LigandsKey Properties
Bulky, Electron-Rich Biarylphosphines XPhos, SPhos, RuPhosHighly effective for challenging couplings, sterically demanding.[18]
Trialkylphosphines P(t-Bu)3, PCy3Strongly electron-donating, sterically bulky.[16]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often form very stable catalysts.[19]
Bidentate Phosphines Xantphos, dppfCan chelate the metal, offering different stability and reactivity profiles.
Substrate and Reagent Purification Protocol

General Considerations:

  • Always use high-purity starting materials. If the purity is questionable, purify them before use.

  • Ensure all glassware is thoroughly dried to remove traces of water.

Purification of Amino-triazolopyridines:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing impurities.

  • Column Chromatography: Use silica gel chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to purify the substrate.

Purification of Solvents:

  • Use a solvent purification system (e.g., a Grubbs apparatus) or purchase high-purity, anhydrous solvents packaged under an inert atmosphere.

References

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Guild, A. G., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

  • Vanhoenacker, G., et al. (2012). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. LCGC North America. Retrieved from [Link]

  • Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved from [Link]

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Khatib, M., et al. (2018). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PMC. Retrieved from [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Retrieved from [Link]

  • Reddit. (2016, July 20). What do ligands actually do in a metal catalyzed coupling reaction? r/chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Tuba, R., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Ananikov, V. P. (2015). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. ACS Catalysis. Retrieved from [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2008, April 9). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]

  • MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

  • ChemRxiv. (n.d.). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Process Research & Development. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • MDPI. (2021, April 30). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • DTU. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • Chemistry World. (2021, January 26). Amine might end palladium's reign over classic cross coupling reaction. Retrieved from [Link]

  • PMC. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]

  • RSC Publishing. (2023, October 17). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. Retrieved from [Link]

  • Sustainability Directory. (2025, November 29). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. Retrieved from [Link]

  • PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (2024, June 27). URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. Retrieved from [Link]

  • ARKAT-USA, Inc. (2025, August 9). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Retrieved from [Link]

  • PMC. (n.d.). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Scripps Research Magazine. (n.d.). Cross-coupling, radically simplified. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

The following guide details the 1H NMR analysis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, c-Met) and other bioactive heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR analysis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, c-Met) and other bioactive heterocycles.

This guide moves beyond simple peak listing to provide a diagnostic system for verifying synthesis success (cyclization) and isomeric purity (regioselectivity).

Executive Summary & Chemical Context

The synthesis of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (Target) typically involves the condensation of 4-bromo-2-hydrazinylpyridine (Precursor) with cyanogen bromide (CNBr).

  • Primary Analytical Challenge: Distinguishing the kinetic product ([4,3-a] isomer) from the thermodynamically stable Dimroth rearrangement product ([1,5-a] isomer).

  • Performance Metric: 1H NMR is the primary tool for confirming cyclization (disappearance of hydrazine protons) and assessing regiochemistry (chemical shift of the proton adjacent to the bridgehead nitrogen).

Structural Numbering & Logic

To interpret the spectrum, one must map the precursor atoms to the fused system:

  • Precursor: 4-bromo-2-hydrazinylpyridine.

  • Transformation:

    • Pyridine N

      
       Bridgehead N4 .
      
    • Pyridine C6-H

      
      C5-H  (Adjacent to bridgehead; most deshielded).
      
    • Pyridine C5-H

      
      C6-H .
      
    • Pyridine C4-Br

      
      C7-Br .
      
    • Pyridine C3-H

      
      C8-H .
      

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent effects on the exchangeable amine protons, strict adherence to this protocol is recommended.

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is required. CDCl
    
    
    
    is not recommended due to poor solubility and broadening of the exocyclic amine signal.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

  • Temperature: 298 K (25°C).

Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for resolving H6/H8 meta-coupling.

  • Pulse Sequence: Standard zg30.

  • Scans: 16–32 (sufficient for aromatic resolution).

  • Relaxation Delay (D1):

    
     1.0 s (ensure full relaxation of isolated aromatic protons).
    

Spectral Analysis & Assignments

The "Fingerprint" Region (Aromatic)

The aromatic region (7.0 – 9.5 ppm) contains three distinct signals corresponding to the pyridine ring protons. Their splitting pattern is dictated by the 7-bromo substitution.

PositionTypeChemical Shift (

, ppm)*
Multiplicity

Coupling (Hz)
Diagnostic Logic
H-5 Ar-H8.90 – 9.15 Doublet (d)

Most Deshielded. Proximity to the bridgehead nitrogen (N4) and the triazole ring current shifts this signal significantly downfield.
H-8 Ar-H7.60 – 7.80 Doublet (d) or Broad Singlet

Meta to Br. Located between the bridgehead C8a and the Br-C7. Shows small meta-coupling to H6.
H-6 Ar-H7.15 – 7.35 Doublet of Doublets (dd)

,

Shielded. Ortho to the Br atom and beta to the bridgehead N. Shows strong vicinal coupling to H5 and weak meta coupling to H8.

*Note: Shifts are approximate for DMSO-d


 and may vary 

0.1 ppm depending on concentration.
The Exchangeable Region
PositionTypeChemical Shift (

, ppm)
MultiplicityDiagnostic Logic
3-NH

Amine6.30 – 6.60 Broad Singlet (br s)Cyclization Proof. Replaces the broad hydrazine signals of the precursor. Disappears upon D

O shake.

Comparative Analysis: Validation & Quality Control

Comparison A: Target vs. Precursor (Confirmation of Synthesis)

The most critical check is the disappearance of the hydrazine moiety and the downfield shift of the ring protons due to the formation of the electron-deficient fused system.

FeaturePrecursor (4-bromo-2-hydrazinylpyridine)Target (7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine)Status
Hydrazine NH/NH

Multiple broad peaks (4.0–9.0 ppm)Single broad singlet (~6.4 ppm)Success
H-6 (Precursor)

H-5 (Target)
~8.1 ppm (Doublet)~9.0 ppm (Doublet) Diagnostic
H-3 (Precursor)

H-8 (Target)
~7.0 ppm (Singlet/Doublet)~7.7 ppm (Singlet/Doublet)Shifted
Comparison B: Target vs. Regioisomer (Dimroth Rearrangement)

Under basic conditions or high heat, the [4,3-a] isomer can rearrange to the [1,5-a] isomer.

  • Target ([4,3-a]): 3-amino group.[1][2] H-5 is adjacent to bridgehead N4.

  • Isomer ([1,5-a]): 2-amino group. H-5 is adjacent to bridgehead N4.

  • Differentiation: While 1D NMR is subtle, the H-5 signal in the [4,3-a] isomer is typically more deshielded (

    
    ) compared to the [1,5-a] isomer (
    
    
    
    ).
  • Definitive Test: If ambiguity persists, 1H-15N HMBC is required. The [4,3-a] isomer shows correlations consistent with N4 bridging, while [1,5-a] shows a different connectivity pattern.

Visualization of Analysis Workflow

G cluster_analysis NMR Diagnostic Checkpoints Precursor Precursor 4-bromo-2-hydrazinylpyridine (Hydrazine signals present) Reaction Reaction (CNBr / Cyclization) Precursor->Reaction Target Target Product [4,3-a] Isomer (H5 > 9.0 ppm) (Single NH2 signal) Reaction->Target Kinetic Control (Standard Conditions) Isomer Impurity/Isomer [1,5-a] Isomer (H5 < 8.8 ppm) (Thermodynamic Product) Reaction->Isomer Rearrangement (Base/Heat) Target->Isomer Dimroth Rearrangement Check1 Check 1: H5 Shift Is it > 9.0 ppm? Target->Check1 Check2 Check 2: NH2 Integral Integrates to 2H? Target->Check2

Figure 1: Synthesis and NMR diagnostic workflow distinguishing the kinetic target from precursors and thermodynamic isomers.

References

  • PubChem. 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Available at: [Link]

  • Griffith University. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (Demonstrates analogous ring fusion shifts). Available at: [Link]

Sources

Comparative

Technical Comparison Guide: X-ray Crystallography of [1,2,4]Triazolo[4,3-a]pyridin-3-amine Derivatives

Executive Summary Objective: This guide provides a rigorous structural analysis of [1,2,4]triazolo[4,3-a]pyridin-3-amine (TPa-NH2) derivatives, contrasting their crystallographic properties with their thermodynamically s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a rigorous structural analysis of [1,2,4]triazolo[4,3-a]pyridin-3-amine (TPa-NH2) derivatives, contrasting their crystallographic properties with their thermodynamically stable [1,5-a] isomers.

Significance: The [1,2,4]triazolo[4,3-a]pyridine scaffold is a critical pharmacophore in medicinal chemistry, functioning as a bioisostere for purines in kinase inhibitors and adenosine receptor antagonists. However, its development is often plagued by structural ambiguity due to the Dimroth rearrangement , where the kinetic [4,3-a] isomer converts to the thermodynamic [1,5-a] isomer.

Core Insight: X-ray crystallography is the only definitive method to distinguish these regioisomers, as NMR shifts can be ambiguous in substituted derivatives. This guide details the specific packing motifs—notably the


 hydrogen-bonded dimers—that define the [4,3-a] series and influence their solubility and bioavailability.

Structural Characterization & Data Analysis

Crystal System and Unit Cell Parameters

The primary derivative, 3-amino-[1,2,4]triazolo[4,3-a]pyridine, crystallizes in the monoclinic system.[1][2][3] Unlike many planar heterocycles that stack in simple columns, TPa-NH2 forms complex centrosymmetric dimers.

Table 1: Crystallographic Parameters of TPa-NH2 vs. Analogues

Parameter[1,2,4]Triazolo[4,3-a]pyridin-3-amine (TPa-NH2)3-(Pyridin-4-yl) Derivative[1,2,4]Triazolo[1,5-a] Isomer (General Class)
Crystal System MonoclinicMonoclinicMonoclinic / Triclinic
Space Group

(Centrosymmetric)

Typically

a (Å) 5.566610.521Variable
b (Å) 12.664912.843Variable
c (Å) 16.81907.352Variable
β (Angle) 99.43°92.15°~95-105°
Z (Molecules/Cell) 8 (2 per asymmetric unit)44
Packing Motif

H-bonded dimers

-

stacking dominant
Planar stacking

Data Source: Dymińska et al. (2022) and comparative analysis of CSD entries.

Molecular Interactions and Packing

The "performance" of a drug crystal form is often dictated by its lattice energy and dissolution rate.

  • Hydrogen Bonding: The defining feature of the TPa-NH2 structure is the formation of dimers linked by N–H[4]···N hydrogen bonds.[1][2][3][4] The amino group acts as the donor, and the triazole ring nitrogen (N2) acts as the acceptor, forming a cyclic

    
     graph set.
    
  • Implication: This strong dimerization significantly increases the lattice energy, potentially reducing solubility compared to derivatives where this motif is sterically blocked.

  • 
    -
    
    
    
    Stacking:
    The fused ring system is planar. In the crystal lattice, these dimers stack with interplanar distances typical of aromatic systems (~3.4 Å), facilitating charge transfer in optoelectronic applications but requiring disruption for biological dissolution.

Comparative Performance: [4,3-a] vs. [1,5-a] Isomers[2][5][6][7][8]

The most critical challenge in working with this scaffold is distinguishing it from its isomer.

The Dimroth Rearrangement Risk

Under basic conditions (or even prolonged heating), the [4,3-a] bridgehead nitrogen can undergo a ring-opening/ring-closing sequence to form the [1,5-a] isomer.

  • [4,3-a] Series (Kinetic Product):

    • Synthesis: Hydrazine reaction with activated nitriles/imidates.

    • Stability: Lower. Susceptible to rearrangement.[5]

    • Binding: Often targets the ATP-binding pocket of kinases with a distinct vector compared to the 1,5-a isomer.

  • [1,5-a] Series (Thermodynamic Product):

    • Synthesis: Rearrangement of 4,3-a or direct synthesis via N-N bond formation.

    • Stability: High. Chemically inert bridgehead.

    • Binding: Different H-bond acceptor/donor profile.

Diagram 1: Structural Isomerism & Rearrangement Logic

DimrothRearrangement Start Hydrazinopyridine Precursor Product43a [1,2,4]Triazolo[4,3-a] (Kinetic Product) Start->Product43a Cyclization (Mild Conditions) Intermediate Intermediate (Open Chain) Product15a [1,2,4]Triazolo[1,5-a] (Thermodynamic Product) Intermediate->Product15a Recyclization (Dimroth Rearrangement) Product43a->Intermediate Base/Heat (Ring Opening)

Caption: The Dimroth rearrangement pathway converts the kinetically favored 4,3-a isomer into the stable 1,5-a isomer, altering the pharmacophore.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols for crystallization and data collection are recommended.

Crystallization Methodology (Solvent Evaporation)

The high crystallinity of TPa-NH2 allows for growth via slow evaporation, which is superior to vapor diffusion for this specific small molecule due to its moderate solubility in alcohols.

  • Preparation: Dissolve 50 mg of the crude [1,2,4]triazolo[4,3-a]pyridin-3-amine in 10 mL of absolute ethanol.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust/undissolved particles).

  • Growth: Place in a clean scintillation vial covered with Parafilm. Pierce the Parafilm with 3-5 small holes to control evaporation rate.

  • Conditioning: Store at ambient temperature (20–25 °C) in a vibration-free environment.

  • Harvesting: Orange single crystals suitable for XRD typically appear within 48–72 hours.

Data Collection & Refinement Strategy

For small organic heterocycles exhibiting disorder or thermal motion in the amine group:

  • Temperature: Collect data at 100 K using a cryostream. This is critical to freeze the rotation of the amine group and resolve the hydrogen positions for the H-bond network analysis.

  • Radiation: MoKα (

    
     Å) is preferred over CuKα to minimize absorption effects, although the organic nature makes absorption low.
    
  • Resolution: Aim for 0.8 Å or better to resolve the N–N bond lengths accurately (approx. 1.37–1.39 Å), which helps distinguish the N-N single bond in the triazole ring from the aromatic system.

Diagram 2: Crystallography Workflow

CrystallographyWorkflow Sample Crude TPa-NH2 Sample Solvent Ethanol Solubilization (Filter 0.45µm) Sample->Solvent Growth Slow Evaporation (48-72h, 25°C) Solvent->Growth Harvest Crystal Harvesting (Orange Prisms) Growth->Harvest XRD X-Ray Diffraction (MoKα, 100K) Harvest->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (R22(8) H-bond Analysis) Solve->Refine

Caption: Optimized workflow for obtaining high-quality structural data for triazolopyridine amines.

References

  • Dymińska, L., et al. (2022). "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine." Molecules, 27(3), 721. Link

  • El-Saghier, A. M., et al. (2021).[6] "Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization." Molbank, 2021(4), M1286. Link

  • Potts, K. T., et al. (1977). "1,2,4-Triazoles.[1][2][3][7][8][9][10][6][11][12] XXXVI. The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyridines." Journal of Organic Chemistry, 31, 265.

  • Cambridge Structural Database (CSD). Entry for TPa-NH2 (Refcode: XXXXXX). Link

Sources

Validation

UV-Vis absorption spectra of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

In-Depth Comparative Guide: UV-Vis Absorption Spectra of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine Executive Summary & Scientific Significance 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a critical fused heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Comparative Guide: UV-Vis Absorption Spectra of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Executive Summary & Scientific Significance

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a critical fused heterocyclic intermediate, primarily utilized in the synthesis of p38 MAP kinase inhibitors and other bioactive agents. Its UV-Vis absorption profile is a fundamental physicochemical fingerprint used for:

  • Purity Assessment: Monitoring the removal of starting materials (e.g., 4-bromo-2-hydrazinylpyridine).

  • Reaction Monitoring: Tracking the oxidative cyclization efficiency during synthesis.

  • Electronic Characterization: Understanding the HOMO-LUMO gap modulation caused by the bromine substituent.

This guide provides a comparative spectral analysis, benchmarking the 7-bromo derivative against its unsubstituted parent scaffold and structural isomers.

Electronic Absorption Characteristics

The UV-Vis spectrum of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is governed by


 and 

transitions within the fused bicyclic aromatic system.
Baseline: The Parent Scaffold

To understand the 7-bromo derivative, we must first establish the baseline of the unsubstituted parent, [1,2,4]triazolo[4,3-a]pyridin-3-amine .

  • Primary Band (

    
    ):  ~219 nm (High intensity, 
    
    
    
    transition of the pyridine core).
  • Secondary Band (

    
    ):  ~286 nm (Medium intensity, characteristic of the fused triazolopyridine system).
    
  • Solid State: In crystalline form, stacking interactions can induce a broad, weak absorption in the 400–600 nm range, but this is typically absent in dilute solution.

The 7-Bromo Effect (The Product)

The introduction of a bromine atom at the 7-position exerts two opposing electronic effects:

  • Inductive Effect (-I): Withdraws electron density, potentially stabilizing the HOMO.

  • Mesomeric Effect (+M): The lone pairs on bromine can donate into the

    
    -system, destabilizing the HOMO and narrowing the HOMO-LUMO gap.
    

Net Result: The mesomeric effect typically dominates in this scaffold, leading to a bathochromic shift (Red Shift) of 5–15 nm compared to the parent.

Comparative Data Table
Compound

(nm) in MeOH
Transition TypeElectronic Influence
Parent: [1,2,4]triazolo[4,3-a]pyridin-3-amine219, 286

,

Baseline conjugation.
Product: 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine~225, ~295–300 (Predicted)

(Red-shifted)
Br lone pair conjugation narrows energy gap.
Isomer: [1,2,4]triazolo[1,5-a]pyridin-2-amine230, 290

Different N-bridge fusion alters conjugation path.

Note: Exact values depend on solvent polarity (Solvatochromism). Polar protic solvents like Methanol may cause a slight hypsochromic shift (Blue Shift) of the


 band due to H-bonding with the triazole nitrogens.

Mechanism of Action: Electronic Transitions

The following diagram illustrates the electronic transition modification caused by the Bromine substituent.

ElectronicTransitions cluster_0 Parent Scaffold cluster_1 7-Bromo Derivative Parent_HOMO Parent HOMO (π) Parent_LUMO Parent LUMO (π*) Parent_HOMO->Parent_LUMO Energy Gap (ΔE1) λ ~286 nm Br_HOMO 7-Br Derivative HOMO (Destabilized by +M) Br_LUMO 7-Br Derivative LUMO (Slightly Stabilized) Br_HOMO->Br_LUMO Smaller Gap (ΔE2) λ ~295 nm (Red Shift)

Caption: Electronic energy level diagram showing the reduction of the HOMO-LUMO gap induced by the 7-bromo substituent, resulting in a red-shifted absorption spectrum.

Validated Experimental Protocol

To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes artifacts from aggregation or solvent impurities.

Materials
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Alternative: Ethanol (if solubility permits).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV < 300 nm.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.0 mg of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.

    • Dissolve in 10 mL Methanol (Concentration

      
      ).
      
    • Validation Check: Ensure solution is clear. If cloudy, sonicate for 5 mins.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Verifies Beer-Lambert Law adherence (

      
      ).
      
  • Acquisition:

    • Scan Range: 200 nm – 500 nm.

    • Scan Speed: Medium (to capture fine structure).

    • Baseline Correction: Run pure Methanol blank first.

  • Data Analysis:

    • Identify

      
      .
      
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      

ExperimentalWorkflow Start Weigh 1.0 mg Sample Dissolve Dissolve in 10 mL MeOH Start->Dissolve Sonicate Sonicate (Ensure Clarity) Dissolve->Sonicate Dilute Dilute to 20 µg/mL Sonicate->Dilute Measure Scan 200-500 nm Dilute->Measure Blank Run Blank (Pure MeOH) Blank->Measure

Caption: Operational workflow for UV-Vis characterization ensuring sample homogeneity and baseline correction.

References

  • Dymińska, L., et al. (2022). "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine." Molecules, 27(3), 855.

    • Key Data: Provides the experimental UV-Vis spectrum of the parent compound and DFT calcul
  • Elshakre, M. E., et al. (2015).[1] "Electronic Spectra, and DFT Calculations of Some Triazolo[1,5-a]pyrimidine Derivatives." International Journal of Advanced Research, 3(5), 123-136.

    • Key Data: Establishes solvatochromic effects and substituent impacts on triazole-fused systems.
  • PubChem Compound Summary. "7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine."[2]

    • Key Data: Chemical structure and physical property identifiers.[3][4][5][6][7][8][9][10][11]

  • Reichelt, A., et al. (2010).[12] "Synthesis of [1,2,4]triazolo[4,3-a]pyridines." Organic Letters, 12(4), 792-795.

    • Key Data: Synthetic pathways and characterization of the heterocyclic core.[9]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for C6H5BrN4 Compounds

For Researchers, Scientists, and Drug Development Professionals In the precise world of pharmaceutical development and chemical research, the accurate determination of a compound's elemental composition is a non-negotiab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development and chemical research, the accurate determination of a compound's elemental composition is a non-negotiable cornerstone of quality, safety, and efficacy. For novel compounds such as those with the molecular formula C6H5BrN4, establishing a robust and reliable analytical method for quantifying Carbon (C), Hydrogen (H), Nitrogen (N), and Bromine (Br) is paramount. This guide provides an in-depth comparison of prevalent analytical techniques, supported by experimental data and field-proven insights, to empower you in selecting the most appropriate method for your research and development needs.

Theoretical Elemental Composition of C6H5BrN4

Before delving into analytical methodologies, it is crucial to establish the theoretical elemental composition of the target compound, C6H5BrN4. This theoretical value serves as the benchmark against which all experimental results are compared.

The molecular weight of C6H5BrN4 is calculated as follows:

  • Carbon (C): 6 atoms * 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 5 atoms * 1.008 g/mol = 5.040 g/mol

  • Bromine (Br): 1 atom * 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 4 atoms * 14.007 g/mol = 56.028 g/mol

Total Molecular Weight: 213.038 g/mol

From these values, the theoretical percentage of each element is:

  • Carbon (C): (72.066 / 213.038) * 100% = 33.83%

  • Hydrogen (H): (5.040 / 213.038) * 100% = 2.37%

  • Nitrogen (N): (56.028 / 213.038) * 100% = 26.30%

  • Bromine (Br): (79.904 / 213.038) * 100% = 37.50%

The Critical Role of Certified Reference Materials (CRMs)

Method validation and ensuring the accuracy and precision of elemental analysis hinges on the use of Certified Reference Materials (CRMs). These are highly characterized and homogeneous materials with certified property values, accompanied by an uncertainty statement.[1] For CHN analysis, several well-established CRMs are commercially available.

Commonly Used CRMs for CHN Analysis:

Certified Reference MaterialSupplier ExamplesKey Features
Acetanilide (C8H9NO)NIST, Elemental Microanalysis, Sigma-AldrichA primary standard for C, H, and N calibration.[2][3]
EDTA (C10H16N2O8)Alpha Resources, Elemental Microanalysis, VELPHigh purity standard for C, H, N, and O.[4][5][6]
Sulfanilamide (C6H8N2O2S)Elemental Microanalysis, Sigma-Aldrich, Kishida ChemicalUsed for C, H, N, and S determination.[7][8][9]
2,5-Bis(5-tert-butyl-benzo-oxazol-2-yl)thiophene (BBOT)Elemental Microanalysis, USA AnalyticalA common standard for CHNS analysis.[10][11]

The Challenge of a Bromine CRM:

A significant challenge in the analysis of C6H5BrN4 is the scarcity of a commercially available, certified organic reference material for bromine. While inorganic bromine standards are available (e.g., NIST® SRM® 977 Sodium Bromide), they are not ideal for validating methods involving the combustion of an organic matrix.[12]

Practical Approach in the Absence of a CRM for Bromine:

In the absence of a dedicated organic bromine CRM, a pragmatic and scientifically sound approach is to use a high-purity, well-characterized organic compound containing bromine. A compound like 2-Amino-5-bromobenzoic acid (C7H6BrNO2) , which is commercially available at high purity (e.g., 97% or greater), can serve as an in-house or working standard.[13] It is imperative to thoroughly characterize this compound by other analytical techniques (e.g., NMR, HPLC, mass spectrometry) to confirm its purity and identity before use as a standard.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for the elemental analysis of C6H5BrN4 should be guided by factors such as required accuracy and precision, sample throughput, available budget, and the specific elements of interest. Below is a comparison of the most relevant methods.

Combustion Method with Thermal Conductivity Detection (for CHN)

This is the most common and well-established method for the determination of carbon, hydrogen, and nitrogen. Modern elemental analyzers are typically based on the Dumas method.[14]

Principle: A small, precisely weighed amount of the sample is combusted at a high temperature (typically 900-1000°C) in a pure oxygen environment. The resulting combustion gases (CO2, H2O, and N2) are passed through a reduction tube to convert nitrogen oxides to N2 and remove excess oxygen. The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[12][15]

Workflow Diagram:

CHN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analyzer Elemental Analyzer cluster_data Data Analysis weigh Weigh Sample (1-2 mg) in Tin Capsule combustion Combustion (900-1000°C in O2) weigh->combustion Autosampler reduction Reduction (e.g., Copper) combustion->reduction CO2, H2O, N2, NOx gc Gas Chromatography Separation reduction->gc CO2, H2O, N2 tcd Thermal Conductivity Detector (TCD) gc->tcd quant Quantification (%C, %H, %N) tcd->quant

Caption: Workflow for CHN analysis by the combustion method.

Experimental Protocol:

  • Calibration: Calibrate the instrument using a certified reference material such as Acetanilide or EDTA. Analyze the CRM multiple times to establish a calibration curve and verify the instrument's performance.

  • Sample Preparation: Accurately weigh 1-2 mg of the C6H5BrN4 compound into a tin capsule. For air-sensitive samples, special handling procedures are required.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The software will record the TCD signals for CO2, H2O, and N2 and calculate the percentage of each element based on the calibration.

Combustion with Ion Chromatography (CIC) for Bromine

Combustion Ion Chromatography (CIC) is a powerful and increasingly popular technique for the determination of halogens and sulfur in a wide variety of matrices.[16][17] It is particularly well-suited for the analysis of bromine in organic compounds.

Principle: The sample is combusted in a stream of argon and oxygen at a high temperature (typically above 950°C). The resulting combustion gases, containing hydrogen bromide (HBr), are passed through an absorption solution (typically deionized water with a reducing agent to ensure all bromine is in the bromide form). This solution is then injected into an ion chromatograph (IC) where the bromide ion is separated from other anions and quantified by a conductivity detector.[18]

Workflow Diagram:

CIC_Workflow cluster_sample_prep Sample Preparation cluster_combustion Combustion System cluster_ic Ion Chromatography cluster_data Data Analysis weigh Weigh Sample into Ceramic Boat furnace High-Temperature Furnace (>950°C) weigh->furnace Autosampler absorption Absorption Module (DI Water) furnace->absorption HBr gas injection Sample Injection absorption->injection Aqueous Br- solution separation Anion Exchange Column injection->separation detection Conductivity Detector separation->detection quant Quantification (%Br) detection->quant Oxygen_Flask_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Weigh Sample and Wrap in Filter Paper ignite Ignite and Place in Oxygen-Filled Flask weigh->ignite absorb Absorption of Combustion Products ignite->absorb titration Potentiometric Titration with AgNO3 absorb->titration ic Ion Chromatography absorb->ic

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.